5-Bromo-3-nitrobenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCXPVYWUQREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671865 | |
| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-20-5 | |
| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Core Synthetic Building Block
An In-Depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine: Properties, Reactivity, and Applications
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic arrangement of two adjacent amino groups, a bromine atom, and a nitro group on a benzene core makes it a versatile precursor for constructing a wide array of heterocyclic systems and other targeted structures. For researchers in medicinal chemistry and materials science, understanding the nuanced chemical personality of this molecule is key to unlocking its synthetic potential. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and safe handling, offering field-proven insights for its effective application in the laboratory.
Section 1: Core Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its characterization.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. It typically presents as a red or dark-colored solid, a characteristic common for nitro-substituted anilines.[1] Its storage requirements—refrigeration under an inert atmosphere and protection from light—underscore its potential sensitivity to oxidation and photodegradation.[2][3][4]
| Property | Value | Reference(s) |
| CAS Number | 84752-20-5 | [1][2] |
| Molecular Formula | C₆H₆BrN₃O₂ | [2] |
| Molecular Weight | 232.04 g/mol | [2] |
| Appearance | Red solid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 95.18 Ų | [2] |
| LogP | 1.5217 | [2] |
Spectroscopic Signature: An Expert's Interpretation
While specific spectra for this exact compound are not widely published, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds.[5][6][7][8][9]
-
¹H NMR: The proton NMR spectrum would be complex due to the low symmetry of the molecule. One would expect to see distinct signals in the aromatic region for the two ring protons. The chemical shifts of the amine protons (-NH₂) would likely appear as broad singlets, and their exact position would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the nitro and bromo groups would be significantly affected.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
-
N-H stretching from the amine groups (typically two bands in the 3300-3500 cm⁻¹ region).
-
Asymmetric and symmetric N=O stretching from the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
C-Br stretching in the fingerprint region (typically below 700 cm⁻¹).
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion ([M]+) and the protonated molecule ([M+H]+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1] This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of a single bromine atom in the molecule. For this compound, peaks would be expected around m/z 230 and 232.[1]
Section 2: Synthesis and Purification Protocol
The most common laboratory synthesis for this compound involves the selective reduction of one nitro group from the readily available precursor, 4-Bromo-2,6-dinitroaniline.[1][10]
Synthetic Workflow Diagram
The transformation from the dinitro precursor to the target diamine is a selective reduction, a cornerstone reaction in the synthesis of functionalized anilines.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of ammonium sulfide (approx. 2.0 eq) to the suspension. Causality Note: Ammonium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly when one is sterically hindered or electronically differentiated.
-
Reaction Conditions: Heat the mixture to reflux (approx. 90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Additional portions of ammonium sulfide may be required for the reaction to go to completion.[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography.[1] An eluent system such as a gradient of petroleum ether and dichloromethane is typically effective. Causality Note: Chromatography separates the desired product from unreacted starting material, the fully reduced triamine byproduct, and other impurities based on polarity.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a red solid.[1] The product identity can be confirmed by LCMS, which should show the characteristic bromine isotope pattern at m/z 230/232.[1]
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is governed by the interplay of its three distinct functional groups. The ortho-diamine moiety is the primary site of reactivity, while the bromo and nitro groups act as powerful modulators.
The ortho-Diamine: A Gateway to Heterocycles
The two adjacent amine groups are poised for condensation reactions with 1,2-dielectrophiles to form stable five- or six-membered heterocyclic rings. This is the most valuable transformation for this class of compounds.
-
Benzimidazole Formation: Reaction with aldehydes, carboxylic acids, or their derivatives yields substituted benzimidazoles, a core scaffold in many pharmaceuticals.
-
Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal) produces quinoxalines.
However, the nucleophilicity of these amine groups is significantly diminished by the strong electron-withdrawing effect of the adjacent nitro group.[11] This deactivation means that reactions often require more forcing conditions (e.g., higher temperatures, acid catalysis) compared to unsubstituted 1,2-phenylenediamine.
Influence of Substituents on Reactivity
The nitro and bromo groups exert profound electronic effects that dictate the molecule's behavior.
-
Electron-Withdrawing Effects: Both the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[11]
-
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nitro group can activate the ring for SNAr, particularly at the positions ortho and para to it. This could potentially allow for the displacement of the bromine atom by a strong nucleophile under specific conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using stronger reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would yield 5-bromobenzene-1,2,3-triamine, another valuable but distinct synthetic intermediate.[12]
Caption: Key reaction pathways for this compound.
Section 4: Applications in Research and Drug Development
While specific applications of this compound itself are often embedded within broader synthetic schemes in patents and proprietary research, its structural motifs are highly relevant. Related diamine compounds are explored as building blocks for:
-
Organic Electronics: The aromatic diamine structure is a component in the synthesis of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[13] The electronic properties can be tuned through chemical modifications.
-
Functional Polymers: Incorporation into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, or specific electronic characteristics.[13]
-
Medicinal Chemistry: As discussed, the primary application is in the synthesis of heterocyclic scaffolds like benzimidazoles, which are prevalent in drug candidates for a wide range of therapeutic areas. The bromo-substituent provides a convenient handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a powerful strategy in modern drug discovery.[12]
Section 5: Safety, Handling, and Storage
As a nitro-aromatic amine, this compound requires careful handling. The following guidelines are based on safety data for structurally related compounds.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, as recommended.[3][4] Keep away from strong oxidizing agents and strong acids.[14]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is more than just a collection of functional groups; it is a precisely arranged molecular tool. Its true value lies in the synthetic possibilities unlocked by the ortho-diamine moiety, with its reactivity carefully modulated by the electronic influence of the bromo and nitro substituents. For the synthetic chemist, this compound offers a reliable entry point into complex heterocyclic systems, providing a robust platform for innovation in drug discovery and materials science. Proper understanding of its synthesis, reactivity, and handling is essential to leveraging its full potential.
References
- 1. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
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- 3. 84752-20-5|this compound|BLD Pharm [bldpharm.com]
- 4. cas 84752-20-5|| where to buy this compound [english.chemenu.com]
- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR [m.chemicalbook.com]
- 9. 5-BroMo-3-nitrosalicylaldehyde(16634-88-1) 1H NMR spectrum [chemicalbook.com]
- 10. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
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- 15. fishersci.nl [fishersci.nl]
- 16. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine (CAS: 84752-20-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitrobenzene-1,2-diamine is a key trifunctional aromatic intermediate that holds significant potential for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring vicinal diamines, a bromine atom, and a nitro group, offers a versatile platform for regioselective chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and purification.
| Property | Value | Source(s) |
| CAS Number | 84752-20-5 | [1][2][3] |
| Molecular Formula | C₆H₆BrN₃O₂ | [4] |
| Molecular Weight | 232.04 g/mol | [4] |
| Appearance | Red solid | [2] |
| Purity | Typically ≥97% | [4] |
| Storage | 4°C, protect from light | [4] |
Synthesis and Purification
The most common and well-documented synthesis of this compound involves the selective reduction of one nitro group of 4-bromo-2,6-dinitroaniline.[2][5]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of ammonium sulfide ((NH₄)₂S) (1.0 eq) in water to the suspension.
-
Reaction Conditions: Heat the mixture to 90°C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: The crude product is then purified by silica gel column chromatography using a petroleum ether/dichloromethane eluent system to yield this compound as a red solid.[2]
Causality in Experimental Choices
-
Choice of Reducing Agent: The use of ammonium sulfide or sodium polysulfide (generated from Na₂S and sulfur) is crucial for the selective reduction of one nitro group in the presence of another. This is a classic example of the Zinin reduction.[1] The nucleophilic sulfide species preferentially attack the more sterically accessible and electronically favorable nitro group.
-
Solvent: Ethanol is a suitable solvent as it dissolves the reactants to a sufficient extent at elevated temperatures and is relatively easy to remove during work-up.
-
Purification: Column chromatography is effective in separating the desired product from unreacted starting material, the fully reduced diamine, and other byproducts due to the significant polarity differences between these compounds.
Characterization and Spectroscopic Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis of the product typically shows two major peaks in the mass spectrum corresponding to the protonated molecule [M+H]⁺, with isotopic distribution characteristic of a bromine-containing compound (m/z 230 and 232).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimentally determined spectra for this specific compound are not widely published, a detailed analysis of its structure and comparison with closely related nitrobenzene-1,2-diamines allows for a reliable prediction of its ¹H and ¹³C NMR spectra.[6]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Six distinct signals for the six aromatic carbons, with chemical shifts influenced by the bromo, nitro, and amino substituents.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.
Synthesis of Benzimidazoles and Quinoxalines
The ortho-diamine functionality is a key pharmacophore for the synthesis of benzimidazoles and quinoxalines, which are prevalent scaffolds in many kinase inhibitors and other drug candidates.[7][8]
Caption: Synthetic utility in heterocyclic synthesis.
The general synthetic strategies involve:
-
Benzimidazole Formation: Condensation of the ortho-diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic or dehydrating conditions.[9][10][11]
-
Quinoxaline Formation: Reaction with an α-dicarbonyl compound, which readily condenses with the ortho-diamine to form the quinoxaline ring system.[7][8][12]
The resulting bromo- and nitro-substituted benzimidazoles or quinoxalines can be further elaborated:
-
The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other carbon- and nitrogen-based substituents.
-
The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to build more complex molecular architectures. This stepwise functionalization is a powerful strategy in the synthesis of targeted therapies, including kinase inhibitors.[13][14][15][16][17]
Safety and Handling
As a nitro- and bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[1][18]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the strategic and regioselective synthesis of complex heterocyclic compounds, such as benzimidazoles and quinoxalines, which are key components of numerous biologically active molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective utilization in the discovery and development of new therapeutics.
References
- 1. bjoka-vip.com [bjoka-vip.com]
- 2. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 3. 3-硝基-5-溴苯-1,2-二胺 - CAS:84752-20-5 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. u-picardie.fr [u-picardie.fr]
- 17. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound [myskinrecipes.com]
An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 5-Bromo-3-nitrobenzene-1,2-diamine (CAS No. 84752-20-5). It moves beyond a simple data summary to provide in-depth insights into its physicochemical properties, synthesis, spectroscopic characterization, and strategic application as a versatile chemical intermediate.
Executive Summary: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic compound. Its structure, featuring a vicinal diamine, a strongly electron-withdrawing nitro group, and a strategically placed bromine atom, makes it a valuable building block in synthetic chemistry. The ortho-diamine moiety is a precursor to a wide range of heterocyclic systems, the nitro group can be further modified to modulate electronic properties or serve as a synthetic handle, and the bromine atom is primed for cross-coupling reactions. This trifecta of reactivity makes the compound particularly relevant in the synthesis of complex organic molecules for pharmaceuticals, material science, and specialized dyes.[1][2] This document provides the foundational knowledge required to effectively utilize this potent intermediate.
Physicochemical and Structural Properties
The compound typically presents as a red or dark red crystalline solid.[3] A summary of its core properties is presented below.
| Property | Data | Source(s) |
| CAS Number | 84752-20-5 | [3][4] |
| Molecular Formula | C₆H₆BrN₃O₂ | [4] |
| Molecular Weight | 232.04 g/mol | [4] |
| Appearance | Red / Dark Red Solid | [3] |
| Purity (Typical) | ≥97% | [4] |
| Melting Point | Data not available in public literature | [5] |
| Boiling Point | Data not available in public literature | [5] |
| Solubility | Soluble in petroleum ether/dichloromethane mixtures. Expected to be soluble in polar organic solvents like Ethyl Acetate, Acetone, and DMSO. Insoluble in water. | [3][5] |
| Storage | Store at 2-8°C in a dark, dry, and well-ventilated place under an inert atmosphere. | [5][6] |
Expert Insight on Physical Properties: While an experimental melting point is not publicly documented, as a crystalline solid with multiple polar functional groups capable of hydrogen bonding (N-H---O-N), a relatively high melting point is expected. The solubility profile is consistent with a moderately polar aromatic compound, making it suitable for purification via normal-phase column chromatography.[3]
Synthesis and Purification Protocol
The most common laboratory-scale synthesis involves the selective reduction of a single nitro group from a dinitro precursor. This method is effective and leverages readily available starting materials.
Synthesis from 4-Bromo-2,6-dinitroaniline
The established protocol involves the chemoselective reduction of 4-bromo-2,6-dinitroaniline using ammonium sulfide.[3][7] The choice of this reagent is critical; stronger reducing agents could reduce both nitro groups or affect the bromine substituent. Ammonium sulfide provides a milder, controlled reduction to achieve the desired mono-reduction with a reported yield of approximately 51%.[3]
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ethanol (150 mL).
-
Reagent Addition: Add ammonium sulfide (10.5 mL, 21.2 mmol) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether/dichloromethane eluent system.
-
Completion of Reaction: If TLC analysis shows incomplete consumption of the starting material, add a second equivalent of ammonium sulfide (10.5 mL, 21.2 mmol) and continue heating at 90°C for an additional hour.[3]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude red solid via silica gel column chromatography, eluting with a 1:1 mixture of petroleum ether and dichloromethane to yield the final product.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Detailed experimental spectra for this specific compound are not widely published. However, based on the known effects of its functional groups, a robust and predictive spectroscopic profile can be established.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C₂ symmetry axis, two signals are anticipated in the aromatic region.
-
H4/H6 Protons: Two chemically equivalent protons adjacent to the amino groups and meta to the nitro group. They will appear as a single signal, likely a doublet due to coupling with the H2 proton.
-
H2 Proton: One proton situated between the bromine and nitro groups. It is expected to be the most downfield signal due to the strong deshielding effects of the adjacent electron-withdrawing groups and will likely appear as a triplet.
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons, as two pairs are chemically equivalent.
-
The carbon atoms bonded to the nitro group (C3) and bromine (C5) will be significantly downfield.
-
The carbons bonded to the amino groups (C1, C2) will be shifted upfield relative to the others.
-
The remaining aromatic carbons (C4, C6) will resonate at intermediate chemical shifts.
-
Infrared (IR) Spectroscopy
The FTIR spectrum provides clear confirmation of the key functional groups.
-
N-H Stretching: Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) groups.
-
N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂): an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[10]
-
C=C Aromatic Stretching: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A weak to medium band is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
As confirmed by published data, the mass spectrum is distinguished by a characteristic isotopic pattern for bromine.[3]
-
[M+H]⁺ Ion: In LCMS analysis, the protonated molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.
Chemical Reactivity and Applications
The utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective transformations.
-
Heterocycle Formation: The 1,2-diamine functionality is a classic precursor for the synthesis of benzannulated five- and six-membered heterocycles. For example, reaction with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, which are privileged scaffolds in medicinal chemistry.
-
Nitro Group Reduction: The nitro group can be reduced to a third amino group, yielding a triaminobenzene derivative. This transformation dramatically alters the electronic properties of the ring and provides an additional site for functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.[2]
This multi-faceted reactivity makes the compound an ideal starting point for building complex molecular architectures, particularly in the development of kinase inhibitors, advanced polymers, and organic electronic materials like those used in OLEDs.[1][2]
Potential Synthetic Pathways Diagram
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
While a comprehensive, GHS-compliant Safety Data Sheet (SDS) for this specific compound is not fully detailed in public repositories[11], a robust safety protocol can be established based on the known hazards of closely related analogues like 5-bromo-1,2-difluoro-3-nitrobenzene.[12]
GHS Hazard Profile (Anticipated):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage and Disposal:
-
Storage: Keep the container tightly sealed and store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its predictable reactivity, stemming from its unique arrangement of functional groups, provides chemists with multiple avenues for constructing complex molecular targets. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate discovery in drug development and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. cas 84752-20-5|| where to buy this compound [english.chemenu.com]
- 6. 84752-20-5|this compound|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 [sigmaaldrich.com]
- 13. gram.edu [gram.edu]
- 14. angenechemical.com [angenechemical.com]
5-Bromo-3-nitrobenzene-1,2-diamine molecular structure
An In-Depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine: Structure, Synthesis, and Applications
Introduction
This compound is a substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique trifunctional nature, featuring vicinal amino groups, a bromine atom, and a nitro group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science. The strategic placement of electron-donating amino groups and electron-withdrawing nitro and bromo groups on the benzene ring imparts distinct chemical properties, making it a valuable intermediate for the synthesis of pharmaceuticals, dyes, and fluorescent probes.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent amine groups at positions 1 and 2, a nitro group at position 3, and a bromine atom at position 5. This arrangement of functional groups creates a unique electronic and steric environment that dictates its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 84752-20-5 | [2][3] |
| Molecular Formula | C₆H₆BrN₃O₂ | [3][4] |
| Molecular Weight | 232.04 g/mol | [3][4] |
| Appearance | Red solid | [2] |
| Storage | 2-8°C, inert atmosphere, protect from light | [3][5] |
| SMILES | Brc1cc(N)c(c(c1)--INVALID-LINK--[O-])N | [3] |
| Topological Polar Surface Area (TPSA) | 95.18 Ų | [3] |
| LogP | 1.5217 | [3] |
graph "5_Bromo_3_nitrobenzene_1_2_diamine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH₂", pos="1.5,2.6!"]; N2 [label="NH₂", pos="2.9,1.5!"]; N3 [label="NO₂", pos="-1.5,2.6!"]; Br [label="Br", pos="-1.5,-2.6!"]; C1 [label="C", pos="1.5,1.5!"]; C2 [label="C", pos="1.5,-1.5!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="-1.5,-1.5!"]; C5 [label="C", pos="-1.5,1.5!"]; C6 [label="C", pos="0,2.6!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- N1; C1 -- N2; C5 -- N3; C3 -- Br; }
Caption: 2D structure of this compound.
Synthesis and Mechanism
A common and effective method for the synthesis of this compound is through the selective reduction of one of the nitro groups of a dinitroaniline precursor.[2] This approach leverages the differential reactivity of the nitro groups, allowing for a controlled transformation.
Experimental Protocol: Synthesis from 4-Bromo-2,6-dinitroaniline
This protocol describes the synthesis of this compound from 4-Bromo-2,6-dinitroaniline using ammonium sulfide as the reducing agent.[2]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-dinitroaniline (21.2 mmol) in ethanol (150 mL).
-
Reagent Addition: Add ammonium sulfide (21.2 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 1 hour.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, an additional equivalent of ammonium sulfide may be added, and the reaction continued for another hour.[2]
-
Workup: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/dichloromethane (1:1) mixture to yield this compound as a red solid.[2]
The mechanism of this reaction involves the nucleophilic attack of the sulfide ions on one of the nitro groups, leading to its reduction to an amino group, while the other nitro group remains intact. The choice of a mild reducing agent like ammonium sulfide is crucial for achieving this selectivity.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of aromatic carbons attached to the different functional groups. Theoretical and experimental NMR studies on a series of nitrobenzene-1,2-diamines have been conducted, providing a basis for spectral interpretation.[6]
-
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LCMS) analysis of this compound typically shows characteristic isotopic peaks for bromine. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) results in two mass peaks of similar intensity, [M+H]⁺ and [M+H+2]⁺. For this compound, these peaks are observed at m/z 230 and 232.[2]
-
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of complex organic molecules.
-
Pharmaceutical Synthesis: The vicinal diamine moiety is a key functional group for the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are common scaffolds in many pharmaceutical agents. The bromo and nitro groups offer handles for further functionalization through reactions like cross-coupling and reduction, respectively.[7] This allows for the construction of highly substituted aromatic cores that are central to the structure of modern therapeutics, including kinase inhibitors.[7]
-
Dye and Pigment Industry: Aromatic amines are fundamental components in the synthesis of azo dyes. The functional groups on this compound allow it to be used as an intermediate in the production of specialized dyes and pigments.[1]
-
Materials Science: The unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups make this compound and its derivatives of interest in the development of fluorescent probes and other advanced materials.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
First Aid:
Conclusion
This compound is a pivotal chemical intermediate with a rich and versatile reactivity profile. Its well-defined molecular structure, coupled with multiple functional groups, provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and scientists in drug development and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and valuable compounds.
References
- 1. 5-Bromo-2-nitrobenzene-1,3-diamine [myskinrecipes.com]
- 2. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 5. 84752-20-5|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine from 4-bromo-2,6-dinitroaniline
This guide provides a comprehensive overview of the selective reduction of 4-bromo-2,6-dinitroaniline to synthesize 5-bromo-3-nitrobenzene-1,2-diamine. This synthesis is a crucial step in the preparation of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction: The Strategic Importance of Selective Nitro Group Reduction
The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge in organic synthesis. In the case of 4-bromo-2,6-dinitroaniline, the goal is to selectively reduce the nitro group at the 6-position, which is ortho to the amino group, to yield this compound. This transformation is a key example of the Zinin reduction, a classic method that utilizes sulfide reagents to selectively reduce nitroarenes.[1] The resulting product, a substituted o-phenylenediamine, is a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents.
The preference for the reduction of the nitro group ortho to the amino group is a well-documented phenomenon in the reduction of dinitroanilines.[2] This selectivity is often attributed to the electronic and steric effects of the substituents on the aromatic ring.
Mechanistic Insights: The Zinin Reduction
The reduction of aromatic nitro compounds using sodium sulfide or its derivatives is known as the Zinin reduction.[1] While the exact mechanism is complex and still a subject of study, it is generally accepted to proceed through a series of single-electron transfers from the sulfide species to the nitro group.[3]
The reaction involves several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[1] The overall stoichiometry of the reaction with sodium sulfide can be represented as follows:
4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]
The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, to facilitate the protonation steps involved in the reduction.[3][4]
Diagram: Proposed Zinin Reduction Pathway
Caption: A simplified representation of the stepwise reduction of a nitro group to an amine via the Zinin reduction mechanism.
Experimental Protocol: A Validated Approach
This section details a reliable and reproducible protocol for the synthesis of this compound from 4-bromo-2,6-dinitroaniline.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-2,6-dinitroaniline | ≥98% | Commercially Available | Starting material |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | ACS Reagent | Commercially Available | Reducing agent |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent |
| Water (H₂O) | Deionized | --- | Solvent |
| Ethyl acetate (EtOAc) | ACS Reagent | Commercially Available | Extraction solvent |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,6-dinitroaniline (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred solution, add sodium sulfide nonahydrate (1.5 - 2.0 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether/dichloromethane or hexane/ethyl acetate) to afford this compound as a solid. A reported purification used petroleum ether/dichloromethane (1:1) as the eluent.[5]
Diagram: Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to final product purification.
Characterization
The final product, this compound, can be characterized by various analytical techniques:
-
Melting Point: To determine the purity of the solid product.
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z values for the protonated molecule [M+H]⁺ are 230 and 232, corresponding to the bromine isotopes.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the regioselectivity of the reduction.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, aromatic C-H).
Safety and Handling Considerations
Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential hazards.
Hazard Profile
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[6]
-
Thermal Instability: Polynitrated compounds can be thermally unstable and may decompose exothermically, posing an explosion risk.[6][7]
-
Flammability: Some nitroaromatics are flammable solids.[6]
Safe Handling Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.[8][9]
-
Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[8]
Specific Hazards of the Reaction
-
Sodium Sulfide: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a well-ventilated area.
-
Exothermic Reaction: The addition of sodium sulfide can be exothermic. Add the reagent slowly and with cooling if necessary.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the equivalents of sodium sulfide or prolong the reaction time. Monitor closely by TLC. |
| Formation of Byproducts | Over-reduction to the diamine or other side reactions. | Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
| Low Yield | Inefficient extraction or loss during purification. | Ensure complete extraction by performing multiple extractions. Optimize the chromatography conditions to minimize product loss. |
| Product Contamination | Residual starting material or byproducts. | Improve the efficiency of the column chromatography. Consider recrystallization as an additional purification step. |
Conclusion
The selective reduction of 4-bromo-2,6-dinitroaniline to this compound using sodium sulfide is a robust and reliable method. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and materials science. The insights and detailed procedures provided in this guide are intended to empower scientists to perform this synthesis with confidence and achieve high-purity results.
References
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 5. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. agilent.com [agilent.com]
- 9. carlroth.com [carlroth.com]
Spectroscopic Characterization of 5-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-3-nitrobenzene-1,2-diamine (CAS No. 84752-20-5), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive, and interpretative framework for its characterization.
Introduction: Significance of this compound
This compound is a substituted aromatic diamine with a unique substitution pattern that makes it a valuable precursor in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused-ring systems. The presence of amino, nitro, and bromo functional groups provides multiple reaction sites for further chemical transformations. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.
This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.20 - 7.40 | d | JH4-H6 = ~2.0 | Located ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. Coupled to H-6. |
| H-6 | 6.80 - 7.00 | d | JH6-H4 = ~2.0 | Positioned between two electron-donating amino groups, resulting in an upfield shift. Coupled to H-4. |
| NH₂ (at C-1) | 5.00 - 5.50 | br s | - | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |
| NH₂ (at C-2) | 5.50 - 6.00 | br s | - | May appear at a slightly different chemical shift than the other NH₂ group due to the different neighboring groups. |
Expert Interpretation: The presence of two distinct doublets in the aromatic region, each with a small coupling constant, is a key indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad singlets for the amine protons are also characteristic. The exact chemical shifts can be influenced by the solvent used. For instance, in a hydrogen-bonding solvent like DMSO-d₆, the amine proton signals would be expected to shift further downfield and may exhibit sharper signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 140 - 145 | Attached to an amino group, shifted downfield. |
| C-2 | 135 - 140 | Attached to an amino group, shifted downfield. |
| C-3 | 148 - 152 | Attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. |
| C-4 | 115 - 120 | This carbon is ortho to the nitro group and is expected to be shifted downfield. |
| C-5 | 110 - 115 | Attached to the bromine atom, its chemical shift is influenced by the heavy atom effect. |
| C-6 | 120 - 125 | This carbon is situated between two amino groups and is expected to be shielded. |
Expert Interpretation: The carbon atom attached to the nitro group (C-3) is expected to be the most downfield signal in the spectrum. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift. The relative intensities of the signals can also be informative; quaternary carbons (C-1, C-2, C-3, and C-5) will typically show weaker signals compared to the protonated carbons (C-4 and C-6).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-Br bonds, as well as for the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Medium-Strong | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Strong | Asymmetric and symmetric stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Ring stretching |
| C-N (Amine) | 1250 - 1350 | Medium | Stretching |
| C-Br | 500 - 600 | Medium-Strong | Stretching |
Expert Interpretation: The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum. The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is indicative of a primary amine. The position of the C-Br stretching vibration is in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.
Experimental Data: Liquid chromatography-mass spectrometry (LCMS) analysis has shown molecular ion peaks at m/z 230 and 232 ([M+H]⁺).[2] This observation is consistent with the molecular formula C₆H₆BrN₃O₂ (MW: 232.04) and the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[3]
Predicted Fragmentation Pattern:
Figure 2. Predicted major fragmentation pathways for this compound.
Expert Interpretation: The most prominent feature in the mass spectrum will be the pair of molecular ion peaks of nearly equal intensity, separated by two mass units. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[4] The presence of adjacent amino and nitro groups can also lead to the loss of water (18 Da) through an ortho effect. The loss of the bromine radical is another expected fragmentation pathway.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Analysis: The mass-to-charge ratio of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This technical guide has provided a detailed predictive and interpretative analysis of the key spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS spectra have been discussed, with a focus on the characteristic features arising from the compound's unique molecular structure. This information serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.
References
5-Bromo-3-nitrobenzene-1,2-diamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitrobenzene-1,2-diamine in Organic Solvents
Abstract
This compound is a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective utilization in synthesis, purification, formulation, and screening workflows. This technical guide addresses the critical need for solubility data for this compound. In the absence of extensive published quantitative data, this document provides a comprehensive framework based on a detailed analysis of the molecule's physicochemical properties to predict its solubility behavior. Critically, we present a robust, step-by-step experimental protocol for the accurate determination of its solubility using the gold-standard isothermal shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable solubility data, thereby accelerating research and development efforts involving this key intermediate.
Introduction: The Critical Role of Solubility
The progression of a chemical entity from laboratory-scale synthesis to a viable product is critically dependent on its physicochemical properties, foremost among them being solubility. For a compound like this compound, which serves as a versatile intermediate, solubility data dictates the choice of solvents for:
-
Reaction Engineering: Ensuring reactants are in the optimal phase for efficient conversion and minimizing side reactions.
-
Purification: Developing effective crystallization, precipitation, or chromatographic methods to achieve high purity.
-
Formulation Development: Creating stable solutions or dispersions for downstream applications, including in the pharmaceutical and agrochemical industries.
-
High-Throughput Screening: Preparing stock solutions for biological or material science assays.
This guide provides both a theoretical prediction of solubility and a practical, validated methodology for its experimental determination.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is governed by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]
The structure of this compound features a complex interplay of functional groups that influence its polarity and hydrogen bonding capacity:
-
Amino Groups (-NH₂): The two primary amine groups are capable of acting as both hydrogen bond donors and acceptors, significantly increasing the potential for interaction with polar, protic solvents.[3][4]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and a potent hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to van der Waals forces, while having a modest impact on polarity.
-
Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.
A critical structural feature is the ortho-positioning of the two amine groups. This allows for the potential formation of an intramolecular hydrogen bond, which could slightly reduce the availability of these groups for intermolecular hydrogen bonding with solvent molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84752-20-5 | [5][6] |
| Molecular Formula | C₆H₆BrN₃O₂ | [6] |
| Molecular Weight | 232.04 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 95.18 Ų | [6] |
| Predicted LogP | 1.52 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
The TPSA value of 95.18 Ų suggests that the molecule has significant polar characteristics. The predicted LogP (a measure of lipophilicity) of 1.52 indicates a compound that is not excessively hydrophobic. Based on this structural analysis, we can make informed predictions about its solubility.
Solubility Predictions:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine groups.
-
Moderate to Good Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding as both donors and acceptors.[7] However, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to polar aprotic solvents.
-
Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate and acetone.
-
Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane. The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) present in the solid crystal lattice of the solute.[8]
-
Very Low Solubility: Expected in water. While the molecule possesses hydrogen bonding groups, the hydrophobic aromatic ring and the large bromine atom will likely limit its aqueous solubility significantly.[9]
Experimental Protocol: The Isothermal Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[10][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and thermodynamically relevant data.[12]
-
Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the equilibration period is the only way to guarantee that the solution is truly saturated.
-
Extended Equilibration Time (24-72 hours): Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period is necessary to allow the dissolution process to reach its endpoint. The specific time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
Phase Separation: It is imperative to separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated results. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is a robust method.
-
Quantification by HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a highly specific, sensitive, and accurate method for quantifying the concentration of an aromatic compound like this compound.
Step-by-Step Methodology
-
Preparation of Stock Standard and Calibration Curve: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution of known concentration. b. Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range. c. Analyze these standards by HPLC-UV and construct a calibration curve by plotting the peak area against concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of visible, undissolved solid is essential. b. Add a precisely known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare vials for each solvent to be tested in triplicate.
-
Equilibration: a. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C). b. Agitate the vials for 24 to 72 hours to allow the system to reach equilibrium.
-
Sample Processing and Analysis: a. After equilibration, remove the vials and let them stand to allow the excess solid to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. d. Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. e. Dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the previously established calibration curve. f. Analyze the diluted sample by HPLC-UV.
-
Calculation: a. Determine the concentration of the diluted sample using the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in standard units, such as mg/mL and mol/L.
Workflow Visualization
Caption: Workflow for experimental solubility determination via the isothermal shake-flask method.
Data Presentation
To facilitate systematic data collection and comparison, researchers should use a structured format. The following table serves as a template for recording experimentally determined solubility data.
Table 2: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Isopropanol | Polar Protic | |||
| Acetone | Polar Aprotic | |||
| Ethyl Acetate | Ester | |||
| Dichloromethane | Chlorinated | |||
| Toluene | Aromatic Hydrocarbon | |||
| Hexane | Aliphatic Hydrocarbon | |||
| Water | Protic |
Conclusion
While publicly available, quantitative solubility data for this compound is currently scarce, a systematic analysis of its molecular structure allows for reliable predictions of its behavior in common organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic, intermediate polarity, and nonpolar solvents, respectively. This guide provides the necessary authoritative framework and a detailed, robust experimental protocol using the isothermal shake-flask method to enable researchers to generate high-quality, reproducible solubility data. Adherence to this methodology will ensure the acquisition of crucial physicochemical information, thereby facilitating the efficient and effective use of this compound in drug discovery, process chemistry, and materials science.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. cas 84752-20-5|| where to buy this compound [english.chemenu.com]
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- 12. m.youtube.com [m.youtube.com]
safety and handling of 5-Bromo-3-nitrobenzene-1,2-diamine
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 84752-20-5) is a substituted aromatic amine that serves as a valuable building block in organic synthesis.[1][2] Its utility in the development of pharmaceuticals, dyes, and fluorescent probes stems from its distinct functional groups: a bromine atom, a nitro group, and two adjacent amino groups on a benzene ring.[2] These features provide multiple reactive sites for complex molecular construction.
However, the very characteristics that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. Aromatic nitro and amino compounds, as a class, are known for their potential toxicity, and the presence of a halogen adds another layer of consideration for safe disposal. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical structures. Due to a lack of exhaustive toxicological data for this specific molecule, this guide synthesizes information from supplier data sheets and safety profiles of structurally analogous compounds to establish a conservative and robust safety protocol.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.
| Property | Value | Source |
| CAS Number | 84752-20-5 | [3][4] |
| Molecular Formula | C₆H₆BrN₃O₂ | [3] |
| Molecular Weight | 232.04 g/mol | [3] |
| Appearance | Red solid (reported for a synthesized sample) | [4] |
| Purity | ≥97% (Typical) | [3] |
| Storage Conditions | 4°C, protect from light. Store in a dry, cool, and well-ventilated place. | [3][5] |
Hazard Assessment and Toxicology
While a comprehensive Safety Data Sheet (SDS) with complete GHS classifications for this compound is not consistently available, a hazard assessment can be constructed based on the known risks of its constituent functional groups and data from similar compounds like 5-Bromobenzene-1,3-diamine and other nitroanilines.
Key Hazard Considerations:
-
Aromatic Amines and Nitro Compounds: This class of chemicals is often associated with toxicity. A primary concern is methemoglobinemia , where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6] Onset of symptoms can be delayed.
-
Halogenated Aromatics: These compounds require specific disposal methods to prevent the formation of hazardous byproducts during incineration.[7] They are often persistent in the environment.
The following table summarizes the likely hazards, extrapolated from structurally similar chemicals.
| Hazard Category | Anticipated Classification & Rationale | Source (Analog Compounds) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [8][9] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [8][9] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. (as dust) | [8][9] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [8][10] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | [8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [8][9][11] |
| Carcinogenicity/Mutagenicity | No data available. It is prudent to handle the compound as a potential carcinogen/mutagen until data proves otherwise. |
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, a cautious approach is mandatory.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by robust PPE.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed carefully to avoid skin contamination.[11]
-
Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[8][11]
-
Respiratory Protection: If dusts are generated outside of a fume hood (a practice that should be avoided), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8]
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk during routine laboratory use.
General Handling Workflow
Caption: Fig 1: General workflow for handling the solid compound.
Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[5] Don all required PPE.
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5] Use non-sparking tools.[5]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[3][5]
Emergency Procedures: Spills and Exposure
Accidental Release Measures
In the event of a spill, immediate and correct action is critical.
Caption: Fig 2: Decision workflow for spill response.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the danger area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Do not let the product enter drains. Cover drains and collect spills using an inert, dry absorbent material (e.g., sand or vermiculite).[7] Avoid generating dust.
-
Collect: Carefully sweep or scoop the material into a suitable, closed, and labeled container for disposal.[7]
-
Decontaminate: Clean the affected area thoroughly.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician if irritation occurs.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[8]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[8]
Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Waste Classification: This material must be treated as hazardous chemical waste.
-
Segregation: Collect waste containing this compound in a designated, leak-proof, and clearly labeled container for halogenated organic waste .[7][13] Do not mix with other waste streams, especially non-halogenated waste, acids, or bases.[7]
-
Container Management: Leave chemicals in their original containers if possible or use a designated waste container. Do not fill containers beyond 90% capacity.[7] Store sealed waste containers in a designated satellite accumulation area, preferably with secondary containment.[7]
-
Final Disposal: The recommended method for final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed professional waste disposal service.[7] Under no circumstances should this chemical be disposed of down the drain or released into the environment. [7]
References
- 1. 84752-20-5|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-nitrobenzene-1,3-diamine [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 5-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromobenzene-1,3-diamine | C6H7BrN2 | CID 23423548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.nl [fishersci.nl]
- 12. chemos.de [chemos.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Storage and Handling of 5-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role and Chemical Nuances of 5-Bromo-3-nitrobenzene-1,2-diamine
This compound is a key aromatic amine intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its unique molecular architecture, featuring a nitro group, a bromine atom, and two adjacent amine functionalities on a benzene ring, makes it a versatile building block. However, these same features contribute to its potential for reactivity and degradation if not stored and handled with the requisite scientific rigor.
This guide provides an in-depth exploration of the optimal storage and handling protocols for this compound, grounded in the principles of chemical stability and safety. The objective is to empower researchers and drug development professionals to maintain the integrity of this vital reagent, ensuring the reliability and reproducibility of their experimental outcomes while prioritizing laboratory safety.
Section 1: Core Principles of Storage for Maintaining Chemical Integrity
The stability of this compound is paramount for its successful application. Improper storage can lead to degradation, introducing impurities that can compromise downstream reactions and complicate purification processes. The following conditions are based on an understanding of the compound's inherent chemical properties.
Temperature: The Primary Guardian Against Degradation
Low temperature storage is the most critical factor in preserving the long-term stability of this compound. Several chemical suppliers recommend refrigeration.[1][2][3]
Recommended Storage Temperature: 2°C to 8°C.[2][3]
Causality Explained: Aromatic amines, particularly those with electron-withdrawing groups like the nitro substituent, can be susceptible to slow decomposition at ambient temperatures. Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby minimizing the rate of potential degradation reactions.
Light Sensitivity: Preventing Photochemical Decomposition
Exposure to light, especially in the UV spectrum, can provide the activation energy for unwanted photochemical reactions.
Recommendation: Store in a dark place, protected from light.[1][2]
Causality Explained: Nitroaromatic compounds can be photochemically active. The energy from photons can promote electrons to higher energy states, potentially leading to the formation of reactive intermediates and subsequent degradation products. Amber vials or storage in a light-proof secondary container are essential.
Atmospheric Control: The Importance of an Inert and Dry Environment
The amine functionalities in this compound are susceptible to oxidation and reaction with atmospheric moisture.
Recommendations:
-
For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[2]
Causality Explained:
-
Oxidation: The primary and secondary amines are prone to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and alter the compound's reactivity.
-
Moisture: Aromatic amines can be hygroscopic.[8] Absorbed moisture can lead to clumping and may participate in hydrolytic degradation pathways, although this is generally less of a concern for this specific molecule compared to more water-reactive compounds. A dry environment is crucial for maintaining the compound as a free-flowing solid.[8]
Chemical Incompatibility: Preventing Hazardous Reactions
Proper segregation of chemicals in storage is a fundamental aspect of laboratory safety.
Incompatible Substances:
Causality Explained:
-
Oxidizing Agents: These can react exothermically and potentially violently with the amine groups, leading to degradation and the creation of hazardous byproducts.
-
Strong Acids and Bases: While aromatic amines are basic, their reaction with strong acids can be vigorous. Strong bases may deprotonate the amine groups, potentially leading to instability or unwanted side reactions.
Quantitative Storage Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C | Minimizes kinetic energy, slowing potential degradation pathways. |
| Light Exposure | Protect from light | Prevents photochemical decomposition. |
| Atmosphere | Tightly sealed container, dry, inert gas (optional) | Prevents oxidation of amine groups and mitigates moisture absorption. |
| Incompatibilities | Segregate from strong oxidizing agents, acids, and bases | Avoids potentially hazardous and exothermic reactions. |
Section 2: Safe Handling Protocols for this compound
The safe handling of any chemical reagent is as crucial as its proper storage. Aromatic amines as a class of compounds warrant careful handling due to their potential toxicity.[10][11]
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[5]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area.[4] If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Open the container in the fume hood.
-
Use a clean, dedicated spatula for dispensing. Avoid creating dust.
-
Promptly and tightly reseal the container after dispensing.
-
-
Cleaning:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate the work surface and any equipment used.
-
Wash hands thoroughly with soap and water after handling is complete.
-
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Section 3: Understanding Potential Degradation
While specific degradation pathways for this compound are not extensively published, understanding the reactivity of related compounds provides valuable insight. Nitroaromatic compounds can be susceptible to reduction of the nitro group, while aromatic amines are prone to oxidation.[12][13][14][15][16] The presence of both functionalities in one molecule suggests that complex degradation pathways are possible, underscoring the importance of the stringent storage conditions outlined in this guide.
Logical Relationship Diagram for Optimal Storage
Caption: Interplay of storage conditions and stability threats.
Conclusion
The chemical integrity of this compound is directly correlated with meticulous adherence to proper storage and handling protocols. By understanding the underlying chemical principles—the compound's sensitivity to temperature, light, and atmospheric conditions—researchers can mitigate the risks of degradation and ensure the quality of their starting materials. This, in turn, fosters greater confidence in experimental results and contributes to the overall safety and efficiency of the drug discovery and development process.
References
- 1. chemscene.com [chemscene.com]
- 2. 84752-20-5|this compound|BLD Pharm [bldpharm.com]
- 3. cas 84752-20-5|| where to buy this compound [english.chemenu.com]
- 4. echemi.com [echemi.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. fishersci.nl [fishersci.nl]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Applications of 5-Bromo-3-nitrobenzene-1,2-diamine
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
5-Bromo-3-nitrobenzene-1,2-diamine is a trifunctional aromatic compound poised as a highly versatile precursor in the landscape of organic synthesis. Its strategic arrangement of a nucleophilic diamine moiety, an electron-withdrawing nitro group, and a synthetically adaptable bromine atom provides a unique platform for the construction of a diverse array of complex organic molecules. This guide offers a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable building block, with a particular focus on its utility in the development of heterocyclic scaffolds relevant to medicinal chemistry and materials science. For researchers and professionals in drug discovery and materials development, understanding the synthetic potential of this compound opens new avenues for the design and creation of novel functional molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 84752-20-5 | --INVALID-LINK-- |
| Molecular Formula | C₆H₆BrN₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 232.04 g/mol | --INVALID-LINK-- |
| Appearance | Red solid | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
While a complete set of publicly available spectral data is limited, Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows characteristic peaks at m/z 230 and 232, corresponding to the [M+H]⁺ ions for the two bromine isotopes.[1] Further characterization through NMR and IR spectroscopy is crucial for quality control in synthetic applications.
Synthesis of this compound: A Self-Validating Protocol
The reliable synthesis of this compound is a critical first step for its utilization. A common and effective method involves the selective reduction of a dinitro precursor.
Experimental Protocol: Synthesis from 4-Bromo-2,6-dinitroaniline
This protocol details the selective reduction of one nitro group of 4-bromo-2,6-dinitroaniline using ammonium sulfide.[1][2]
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
4-Bromo-2,6-dinitroaniline
-
Ammonium sulfide solution
-
Ethanol
-
Petroleum ether
-
Dichloromethane
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
A mixture of 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ammonium sulfide (10.5 mL, 21.2 mmol) in ethanol (150 mL) is heated to 90°C and allowed to react for 1 hour.[1][2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, an additional portion of ammonium sulfide (10.5 mL, 21.2 mmol) is added, and the reaction is continued at 90°C for another hour.[1][2]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (1:1) as the eluent.
-
The desired product, this compound, is obtained as a red solid (2.5 g, 51% yield).[1][2]
-
The product can be further characterized by LCMS, which should show peaks at m/z 230 and 232 ([M+H]⁺).[1]
Causality Behind Experimental Choices: The use of ammonium sulfide is a classic method for the selective reduction of one nitro group in a polynitrated aromatic compound. The reaction temperature of 90°C provides sufficient energy for the reaction to proceed at a reasonable rate without leading to over-reduction or decomposition. The choice of a petroleum ether/dichloromethane solvent system for chromatography allows for effective separation of the more polar product from the less polar starting material and any non-polar impurities.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines. These scaffolds are prevalent in numerous biologically active compounds.
Synthesis of Substituted Benzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. The presence of the bromo and nitro substituents on the this compound backbone allows for the creation of a library of functionalized benzimidazoles.
General Reaction Workflow:
General workflow for benzimidazole synthesis.
Plausible Experimental Protocol: Synthesis of 2-Aryl-6-bromo-4-nitro-1H-benzo[d]imidazoles
This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Glacial Acetic Acid
-
Sodium metabisulfite (as an oxidizing agent)
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1-1.2 equivalents) to the solution.
-
Add sodium metabisulfite (0.5-1 equivalent) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the solvent is acidic, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Expert Insights: The nitro group on the benzene ring is strongly electron-withdrawing, which can decrease the nucleophilicity of the amino groups, potentially slowing down the condensation reaction. Therefore, the use of a suitable catalyst or elevated temperatures may be necessary to drive the reaction to completion. The bromine atom provides a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional diversity.
Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of N-heterocycles that can be readily synthesized from o-phenylenediamines. The reaction with 1,2-dicarbonyl compounds is a common and efficient method.
General Reaction Workflow:
General workflow for quinoxaline synthesis.
Plausible Experimental Protocol: Synthesis of 6-Bromo-8-nitroquinoxaline
This protocol is based on the well-established reaction of o-phenylenediamines with glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol or Acetic Acid
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid.
-
Add glyoxal (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, 6-bromo-8-nitroquinoxaline, may precipitate from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole and quinoxaline scaffolds derived from this compound are "privileged structures" in medicinal chemistry, appearing in a wide range of therapeutic agents. The functional handles on the core molecule allow for extensive structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole or quinoxaline core that interacts with the ATP-binding site of the enzyme. The bromo and nitro groups on the synthesized heterocycles can be further functionalized to optimize binding affinity and selectivity.
-
Antimicrobial Agents: The structural motif of substituted benzimidazoles is also found in a number of antimicrobial agents. The ability to generate a library of derivatives from this compound provides a platform for the discovery of new antibacterial and antifungal compounds.
-
Other Therapeutic Areas: Benzimidazoles and quinoxalines have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Potential Applications in Materials Science
While direct applications of this compound in materials science are not yet widely reported, its structural features suggest significant potential in this field.
-
Monomer for High-Performance Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polybenzimidazoles (PBIs). The incorporation of bromine into the polymer backbone is a known strategy to enhance flame retardancy. The nitro group could be reduced to an amine post-polymerization to enable further cross-linking or functionalization.
-
Precursor for Organic Electronic Materials: The extended π-system of the resulting heterocyclic derivatives, coupled with the potential for further functionalization via the bromine atom, makes these compounds interesting candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Building Block for Metal-Organic Frameworks (MOFs): The diamine can be used to synthesize ligands for the construction of MOFs. The bromo and nitro groups can be used to tune the electronic properties and porosity of the resulting frameworks, which could have applications in gas storage, separation, and catalysis.
Safety and Handling
As a nitro- and bromo-substituted aromatic amine, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable building block with significant potential for the construction of diverse and functional heterocyclic compounds. Its utility in the synthesis of benzimidazoles and quinoxalines, coupled with the potential for further derivatization, makes it a powerful tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis and reactivity, offering a starting point for the exploration of its full synthetic potential.
References
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Advanced Heterocyclic Scaffolds from 5-Bromo-3-nitrobenzene-1,2-diamine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Bromo-3-nitrobenzene-1,2-diamine as a pivotal starting material for the synthesis of diverse and high-value heterocyclic compounds. We delve into the synthesis of three major classes of heterocycles: benzimidazoles, quinoxalines, and phenazines. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and explores the potential for subsequent molecular diversification through cross-coupling reactions, thereby unlocking a broad chemical space for therapeutic innovation.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic building block of significant strategic importance in synthetic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The ortho-diamine Moiety: This 1,2-diamine arrangement is the cornerstone for cyclization reactions, enabling the construction of fused heterocyclic systems. It serves as a versatile precursor for forming five- and six-membered rings.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent amino groups. Furthermore, it can be readily reduced to an amino group, providing another point for derivatization in multi-step syntheses.
-
The Bromo Substituent (-Br): The bromine atom is a critical functional handle for post-synthesis modification. It is an ideal participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, and amino moieties.[1][2]
This unique combination of functionalities makes this compound a powerful platform for generating complex molecular architectures with significant potential in drug discovery and materials science.
Synthesis of 6-Bromo-4-nitro-1H-benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] The condensation of an o-phenylenediamine with an aldehyde is one of the most direct methods for synthesizing 2-substituted benzimidazoles.[4]
Mechanistic Rationale & Experimental Design
The reaction proceeds via a two-step, one-pot sequence. First, the o-diamine condenses with an aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring. The use of a mild catalyst facilitates both the condensation and cyclization steps, often allowing the reaction to proceed under more benign conditions than traditional methods requiring strong acids or oxidants.[2]
dot```dot graph "Benzimidazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Experimental workflow for quinoxaline synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzil (or other 1,2-diketone) (1.0 eq)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Deionized Water
Procedure:
-
Dissolve this compound (232 mg, 1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the 1,2-diketone (e.g., Benzil, 210 mg, 1.0 mmol) to the solution.
-
Reflux the mixture with stirring for 2-3 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Data & Expected Outcomes
This condensation is typically high-yielding and clean.
| 1,2-Dicarbonyl Compound | Product Name | Expected Yield |
| Benzil | 6-Bromo-2,3-diphenyl-8-nitroquinoxaline | >90% |
| Glyoxal (40% in H₂O) | 6-Bromo-8-nitroquinoxaline | ~85-90% |
| Acenaphthenequinone | 8-Bromo-10-nitroacenaphtho[1,2-b]quinoxaline | >90% |
Synthesis of Substituted Bromo-Nitrophenazines
Phenazines are polycyclic aromatic compounds known for their applications as dyes, redox indicators, and their presence in biologically active natural products. [5][6]A common synthetic route involves the oxidative condensation of an o-phenylenediamine with a catechol or an o-quinone. [7]
Mechanistic Rationale & Experimental Design
The synthesis involves the condensation of the diamine with an o-quinone (which can be formed in situ from the oxidation of a catechol). This forms a dihydrophenazine intermediate, which is then oxidized to the fully aromatic and thermodynamically stable phenazine product. The choice of oxidizing agent is crucial for the efficiency of the final aromatization step.
dot
Caption: Key steps in phenazine synthesis from a diamine and catechol.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Catechol (1.0 eq)
-
Potassium persulfate (K₂S₂O₈) (2.2 eq)
-
Glacial Acetic Acid / Water (solvent system)
Procedure:
-
In a round-bottom flask, dissolve catechol (110 mg, 1.0 mmol) and potassium persulfate (600 mg, 2.2 mmol) in a mixture of glacial acetic acid (10 mL) and water (10 mL).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the oxidation of catechol to o-benzoquinone.
-
Add this compound (232 mg, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate) to obtain the pure phenazine derivative.
Post-Synthesis Modification: Unleashing the Potential of the Bromo Substituent
A key advantage of using this compound is that the resulting heterocyclic products are pre-functionalized for further diversification. The bromine atom is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. [1][2]
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
dot
Caption: Diversification via Pd-catalyzed cross-coupling reactions.
Conclusion
This compound is a superb foundational reagent for the efficient construction of diverse, functionalized heterocyclic systems. The protocols outlined in this guide provide reliable and robust methods for synthesizing substituted benzimidazoles, quinoxalines, and phenazines. The inherent bromo-substituent serves as a launchpad for subsequent diversification, enabling researchers to rapidly generate libraries of complex molecules for screening in drug discovery and materials science programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Phenazine - Wikipedia [en.wikipedia.org]
- 6. Synthetic routes for phenazines: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 5-Bromo-3-nitrobenzene-1,2-diamine as a Versatile Precursor for the Synthesis of Novel Benzimidazole Scaffolds
Introduction: The Strategic Importance of Substituted Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse array of biological targets.[1] This versatile heterocyclic system is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the benzimidazole core is a pivotal aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.
This guide focuses on the utility of 5-Bromo-3-nitrobenzene-1,2-diamine as a highly valuable and versatile precursor for the synthesis of novel 2-substituted-6-bromo-4-nitro-1H-benzimidazoles. The presence of both a bromo and a nitro group on the diamine backbone offers unique opportunities for medicinal chemists. The electron-withdrawing nature of these substituents can significantly influence the electronic properties of the final benzimidazole derivatives, potentially enhancing their biological efficacy. Furthermore, the bromo substituent provides a convenient handle for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity and the exploration of a wider chemical space.
These application notes provide a comprehensive overview of the synthesis of 2-substituted-6-bromo-4-nitro-1H-benzimidazoles via a robust and accessible one-pot condensation reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the characterization of the resulting products. Finally, we will explore the potential applications of these compounds in drug discovery, with a particular focus on their promising antimicrobial and anticancer activities.[2][4]
The Synthetic Strategy: One-Pot Condensation for the Facile Assembly of 6-Bromo-4-nitrobenzimidazoles
The synthesis of 2-substituted-6-bromo-4-nitro-1H-benzimidazoles from this compound is most efficiently achieved through a one-pot condensation reaction with a variety of aldehydes. This method, a variation of the classical Phillips-Ladenburg benzimidazole synthesis, offers a straightforward and atom-economical route to the desired products, often under mild and environmentally friendly conditions.[5][6]
The general reaction scheme involves the acid-catalyzed condensation of the o-phenylenediamine with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system. The presence of electron-withdrawing groups on the diamine precursor can influence the reaction kinetics, and the choice of catalyst and reaction conditions is crucial for achieving high yields.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of 2-substituted-6-bromo-4-nitro-1H-benzimidazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-bromo-4-nitro-1H-benzimidazoles
This protocol describes a general method for the synthesis of 2-aryl-6-bromo-4-nitro-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes. The use of a mild acid catalyst, such as ammonium chloride, in ethanol provides a green and efficient system for this transformation.[7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To this solution, add the substituted aromatic aldehyde (1.0 mmol) and ammonium chloride (0.3 mmol).
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure 2-aryl-6-bromo-4-nitro-1H-benzimidazole.
Data Presentation: Representative Yields for the Synthesis of 2-Aryl-6-bromo-4-nitro-1H-benzimidazoles
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-bromo-4-nitro-1H-benzimidazole | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-bromo-4-nitro-1H-benzimidazole | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-bromo-4-nitro-1H-benzimidazole | 3.5 | 82 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6-bromo-4-nitro-1H-benzimidazole | 2 | 90 |
Yields are based on isolated and purified products.
Characterization of 2-Substituted-6-bromo-4-nitro-1H-benzimidazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will provide key information about the aromatic protons on the benzimidazole core and the 2-substituent. The protons on the benzimidazole ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The NH proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm).[8][9]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the benzimidazole core and the 2-substituent. The C2 carbon of the benzimidazole ring is typically observed in the range of δ 150-155 ppm.[8][9]
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the synthesized compounds. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.[8]
Reaction Mechanism Diagram
Caption: The proposed mechanism for the acid-catalyzed formation of 2-substituted benzimidazoles.
Applications in Drug Discovery: Targeting Microbial Infections and Cancer
The strategic incorporation of bromo and nitro functionalities onto the benzimidazole scaffold opens up exciting avenues for the development of novel therapeutic agents.
Antimicrobial Activity:
Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial activity.[1] The presence of electron-withdrawing groups, such as the nitro and bromo substituents, can enhance the antimicrobial potency of these compounds. These derivatives are promising candidates for the development of new antibacterial and antifungal agents, particularly in the face of growing antimicrobial resistance. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial cellular processes.[10]
Anticancer Activity:
A significant body of research has highlighted the potential of substituted benzimidazoles as anticancer agents.[2][4] The 6-bromo-4-nitrobenzimidazole scaffold can serve as a template for the design of potent inhibitors of various cancer-related targets, such as protein kinases and topoisomerases. The bromo substituent at the 6-position provides a valuable site for further structural modifications through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[11] For instance, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] has shown potent anticancer activity with an IC₅₀ of 28 nM against the A549 cell line.[4]
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of 2-substituted-6-bromo-4-nitro-1H-benzimidazoles. The one-pot condensation reaction with aldehydes provides an efficient and scalable route to these valuable compounds. The unique substitution pattern of the resulting benzimidazoles makes them attractive candidates for further exploration in drug discovery programs, particularly in the development of novel antimicrobial and anticancer agents. Future work in this area will likely focus on the extensive derivatization of the 6-bromo position to generate extensive compound libraries for high-throughput screening and the elucidation of their precise mechanisms of action against various biological targets.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Substituted Benzene-1,2-diamines
Substituted ortho-phenylenediamines (benzene-1,2-diamines) are cornerstone building blocks in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Their defining feature, the vicinal amino groups, provides a reactive handle for the construction of a multitude of heterocyclic systems, most notably benzimidazoles, which are prevalent scaffolds in numerous FDA-approved drugs. The strategic incorporation of additional substituents, such as bromo and nitro groups, onto the benzene ring further enhances the synthetic utility of these diamines. The bromo group serves as a versatile anchor for cross-coupling reactions, while the nitro group, a potent electron-withdrawing group, modulates the electronic properties of the molecule and can be further transformed into other functional groups.
This technical guide provides a comprehensive experimental protocol for the synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine, a valuable intermediate, and further outlines detailed methodologies for its derivatization. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate the synthesis but also to adapt and innovate upon these methods.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most effectively achieved through the selective reduction of a single nitro group in 4-Bromo-2,6-dinitroaniline. This regioselectivity is a key feature of the synthesis, and understanding its basis is crucial for successful execution.
Reaction Mechanism: Selective Reduction
The selective reduction of one nitro group in the presence of another is accomplished by using a controlled amount of a mild reducing agent. Ammonium sulfide is a suitable reagent for this transformation. The reaction proceeds via a nucleophilic attack of the sulfide ion on the electron-deficient nitrogen atom of one of the nitro groups. The choice of which nitro group is reduced is influenced by the electronic environment. In 4-Bromo-2,6-dinitroaniline, both nitro groups are ortho to an amino group and meta to the bromo group. The slight electronic differences and steric environment can lead to a preferential reduction of one of the nitro groups.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the selective reduction of dinitroanilines.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Bromo-2,6-dinitroaniline | ≥98% | Sigma-Aldrich |
| Ammonium sulfide solution | 20-24% in water | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Petroleum Ether | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol).
-
Solvent Addition: Add 150 mL of ethanol to the flask and stir the mixture to form a suspension.
-
Reagent Addition: To the stirred suspension, add ammonium sulfide solution (10.5 mL, ~21.2 mmol).
-
Reaction: Heat the mixture to 90 °C and maintain this temperature for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and dichloromethane as the eluent.
-
Reaction Monitoring and Completion: After 1 hour, if TLC analysis indicates incomplete consumption of the starting material, add an additional portion of ammonium sulfide solution (10.5 mL, ~21.2 mmol) and continue stirring at 90 °C for another hour.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is then purified by silica gel column chromatography. Elute the column with a 1:1 mixture of petroleum ether and dichloromethane.
-
Product Isolation: Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield this compound as a red solid (Expected yield: ~2.5 g, 51%).[1]
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the two distinct amine protons.
-
¹³C NMR: To identify the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for C₆H₆BrN₃O₂ is approximately 231.97). An LCMS analysis should show peaks at m/z 230 and 232 corresponding to the isotopic pattern of bromine.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching of the amino groups and the asymmetric and symmetric stretches of the nitro group.
Part 2: Synthesis of this compound Derivatives
The synthesized this compound is a versatile precursor for a range of derivatives. The following protocols outline key derivatization strategies.
A. Synthesis of Benzimidazole Derivatives via Condensation
A primary application of ortho-phenylenediamines is their condensation with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in medicinal chemistry.[2]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-nitrobenzene-1,2-diamine
Foreword: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. 5-Bromo-3-nitrobenzene-1,2-diamine emerges as a highly valuable and versatile building block, particularly for the synthesis of novel therapeutics and functional materials. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a reducible nitro group for further functionalization, and a vicinal diamine moiety ripe for heterocycle formation—offers a powerful platform for the generation of diverse chemical entities.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles governing palladium-catalyzed cross-coupling reactions with this specific substrate. By elucidating the causality behind experimental choices, we aim to empower you to not only replicate these protocols but also to rationally troubleshoot and adapt them for your unique synthetic challenges.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material is crucial.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O₂ | ChemScene |
| Molecular Weight | 232.04 g/mol | ChemScene |
| Appearance | Yellow to red solid | N/A |
| Melting Point | Not reported | N/A |
| Storage | 4°C, protect from light | ChemScene |
Safety Profile:
This compound and its structural analogs are classified as harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Strategic Advantage of this compound in Synthesis
The strategic placement of the functional groups on the benzene ring dictates the synthetic utility of this compound. The bromine atom, activated by the electron-withdrawing nitro group, is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The adjacent diamine functionality is a direct precursor to the benzimidazole scaffold, a privileged structure in medicinal chemistry.
Application Notes: The Versatility of 5-Bromo-3-nitrobenzene-1,2-diamine in the Synthesis of Azo and Quinoxaline Dyes
Introduction: A Multifaceted Building Block
5-Bromo-3-nitrobenzene-1,2-diamine is a highly functionalized aromatic compound that serves as a potent precursor in the synthesis of diverse classes of dyes. Its unique molecular architecture, featuring an ortho-diamine system, is flanked by two powerful electron-withdrawing groups: a nitro group (-NO2) and a bromine atom (-Br). This arrangement provides multiple reactive sites, making it a valuable building block for chemists in materials science and drug development.
The primary applications of this diamine in dye synthesis exploit two key functionalities:
-
Diazotization of an Amine Group: One of the primary amine groups can be readily converted into a diazonium salt, a highly reactive intermediate essential for the formation of azo dyes, which constitute the largest and most diverse group of synthetic colorants.[1][2] The presence of the nitro and bromo substituents significantly influences the electronic properties and stability of the diazonium salt, thereby affecting the final color and properties of the dye.[3]
-
Condensation of the Ortho-Diamine: The adjacent amine groups provide a perfect scaffold for condensation reactions with 1,2-dicarbonyl compounds. This reaction leads to the formation of quinoxaline rings, a class of nitrogen-containing heterocycles known for their applications as functional dyes, fluorescent probes, and materials for organic electronics.[4]
This document provides detailed protocols for the synthesis of both an azo dye and a quinoxaline dye, demonstrating the synthetic utility of this compound.
Critical Safety and Handling Precautions
Working with aromatic amines, nitro compounds, and their derivatives requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the general precautions for related chemicals are summarized below.[5][6]
| Hazard Category | Precautionary Measures & PPE | First Aid & Spill Response |
| Inhalation | Use only in a well-ventilated fume hood. Avoid generating dust. Wear a NIOSH-approved respirator when handling powders.[5] | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Harmful if in contact with skin.[7] Causes skin irritation.[6] Wear nitrile or neoprene gloves, a lab coat, and full-length pants. | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Causes serious eye irritation.[6] Wear chemical safety goggles or a face shield.[5] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][6] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | For spills, cover with an inert absorbent material, sweep up carefully without creating dust, and place in a sealed container for disposal. |
Application I: Synthesis of a Monoazo Dye via Diazotization-Coupling
Azo dyes are formed through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2][3] In this protocol, we will diazotize one of the amine groups of this compound and couple it with 2-naphthol, a common coupling component, to produce a vibrant, water-insoluble dye.
Principle and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The highly unstable nitrous acid, generated in situ from sodium nitrite and a strong acid, reacts with the aromatic amine to form a diazonium salt.[8] This salt then acts as an electrophile, attacking the electron-rich ring of the coupling component (2-naphthol) to form the characteristic -N=N- azo linkage.
Caption: General mechanism for Azo Dye synthesis.
Detailed Experimental Protocol: Synthesis of (E)-1-((4-bromo-2-nitro-6-aminophenyl)diazenyl)naphthalen-2-ol
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Ice
Protocol:
-
Preparation of the Diazonium Salt Solution:
-
In a 100 mL beaker, suspend 1.0 eq of this compound in a mixture of 15 mL deionized water and 5 mL concentrated HCl.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring. A magnetic stirrer is recommended.
-
Scientist's Note: Maintaining a temperature below 5°C is absolutely critical. The diazonium salt is thermally unstable and will decompose to form undesired phenol byproducts at higher temperatures, significantly reducing the yield.[8]
-
In a separate flask, dissolve 1.05 eq of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the resulting solution for an additional 15 minutes in the ice bath. The solution may be a clear yellow to light brown.
-
-
Preparation of the Coupling Solution:
-
In a 250 mL beaker, dissolve 1.0 eq of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Cool this solution to 5°C in a separate ice bath.
-
Scientist's Note: The coupling reaction is typically performed under alkaline conditions because the phenoxide ion (formed from the phenol in NaOH) is a more powerful activating group than the hydroxyl group, making the aromatic ring more susceptible to electrophilic attack.[8]
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
An intensely colored precipitate should form immediately. The color can range from deep red to brown.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes excess acid, base, and inorganic salts.
-
Wash the cake with a small amount of cold ethanol to remove any unreacted 2-naphthol.
-
Dry the product in a vacuum oven at 60°C or air dry.
-
Caption: Experimental workflow for Azo Dye synthesis.
Application II: Synthesis of a Quinoxaline Dye via Condensation
The ortho-diamine functionality of the precursor allows for a straightforward synthesis of quinoxaline derivatives. These compounds are often fluorescent and their photophysical properties can be tuned by modifying the substituents. This protocol describes the condensation of this compound with benzil (a 1,2-dicarbonyl compound).
Principle and Mechanism
This reaction is a classic acid-catalyzed condensation. The two adjacent amine groups of the diamine react with the two carbonyl groups of benzil in a step-wise manner to form a stable, six-membered dihydropyrazine ring, which then aromatizes to the quinoxaline structure.
Caption: General mechanism for Quinoxaline Dye synthesis.
Detailed Experimental Protocol: Synthesis of 6-Bromo-8-nitro-2,3-diphenylquinoxaline
Materials:
-
This compound (1.0 eq)
-
Benzil (1.0 eq)
-
Glacial Acetic Acid (as catalyst and solvent) or Ethanol
-
Reflux Condenser
-
Heating Mantle
Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 eq of this compound and 1.0 eq of benzil.
-
Add 30 mL of ethanol (or glacial acetic acid) to the flask.
-
Scientist's Note: Ethanol is a common solvent for this reaction. Glacial acetic acid can serve as both the solvent and the acid catalyst, often accelerating the reaction.[4] The choice depends on the solubility of the starting materials and the desired reaction rate.
-
-
Condensation Reaction:
-
If using ethanol, add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux using a heating mantle and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Isolation and Purification:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
The quinoxaline product, which is typically less soluble than the reactants, should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[4]
-
Dry the product in a vacuum oven. The resulting solid is often a yellow or orange crystalline material.
-
Caption: Experimental workflow for Quinoxaline Dye synthesis.
Characterization and Expected Results
The synthesized dyes should be characterized to confirm their structure and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity of the crystalline dye product.[9] |
| UV-Visible Spectroscopy | Azo dyes typically show strong absorption in the visible region (400-700 nm) due to the extended π-conjugation.[1] The λmax will determine the observed color. Quinoxalines absorb in the UV and near-visible region. |
| FTIR Spectroscopy | For the azo dye, look for the characteristic N=N stretch (around 1400-1450 cm⁻¹). For the quinoxaline, the disappearance of N-H and C=O stretches from the starting materials and the appearance of C=N stretches are key indicators. |
| ¹H NMR Spectroscopy | The NMR spectrum will confirm the aromatic proton signals in their expected regions and integrations, confirming the successful coupling or condensation. |
| Mass Spectrometry | Provides the molecular weight of the synthesized dye, confirming the elemental composition.[10] |
Summary and Outlook
This compound is a testament to how a single, well-designed precursor can open doors to multiple classes of functional materials. The protocols outlined here provide a reliable foundation for synthesizing both azo and quinoxaline dyes. Furthermore, the presence of the bromine atom on the aromatic ring serves as a reactive handle for subsequent post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the fine-tuning of the dye's photophysical and electronic properties for advanced applications.[4]
References
- 1. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. ajol.info [ajol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.nl [fishersci.nl]
- 8. youtube.com [youtube.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-nitrobenzene-1,2-diamine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine. As a critical intermediate in the development of various pharmaceutical compounds, ensuring a robust and optimized synthetic protocol is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental procedures to address common challenges encountered during its synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or I have only recovered the starting material, 4-Bromo-2,6-dinitroaniline. What are the likely causes and how can I rectify this?
Answer: This is a common issue often stemming from incomplete reduction of the starting material. The selective reduction of one nitro group in the presence of another is a nuanced transformation. Several factors can contribute to this outcome:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While ammonium sulfide is commonly used, its concentration and quality can vary.[1][2]
-
Suboptimal Reaction Temperature: The reaction temperature directly influences the rate of reduction.
-
Poor Quality Starting Material: Impurities in the 4-Bromo-2,6-dinitroaniline can interfere with the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before proceeding with the reduction.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My crude product shows multiple spots on the TLC plate, making purification by column chromatography difficult. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is typically due to over-reduction or other side reactions.
-
Over-reduction: The primary byproduct is often the fully reduced 4-bromo-1,2,3-triaminobenzene, where both nitro groups have been converted to amines.
-
Solution: Careful monitoring of the reaction progress by TLC is essential. The reaction should be stopped as soon as the starting material is consumed. Reducing the reaction time or the amount of reducing agent in subsequent runs can help mitigate over-reduction.
-
-
Side Reactions: Depending on the reaction conditions, other side reactions can occur.
-
Solution: Maintaining a consistent reaction temperature and ensuring an inert atmosphere (if necessary for your specific protocol) can help minimize the formation of undesired byproducts.
-
Purification Strategy:
If you are facing difficulties with purification, consider the following:
-
Solvent System Optimization: For silica gel column chromatography, a gradient elution might be more effective than an isocratic system. Start with a non-polar solvent like petroleum ether and gradually increase the polarity by adding dichloromethane or ethyl acetate.[1][2]
-
Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Experiment with different solvents to find one that selectively precipitates your desired product.
Issue 3: Product Instability and Discoloration
Question: My final product, this compound, is a dark, almost black solid instead of the expected red or reddish-brown color. Does this indicate impurity, and how should I store the compound?
Answer: this compound is an aromatic diamine, and like many such compounds, it can be susceptible to oxidation, which often results in discoloration.
-
Cause of Discoloration: Exposure to air and light can lead to the formation of colored oxidation products.
-
Minimizing Discoloration:
-
During workup, minimize the exposure of the product to air, especially when it is in solution.
-
Ensure that the solvents used for extraction and purification are of high purity and free from oxidizing impurities.
-
-
Proper Storage: The purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from light and air.[3] For long-term storage, refrigeration at 4°C is recommended.[3]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the selective reduction of 4-Bromo-2,6-dinitroaniline.[1][2] This method is favored due to the availability of the starting material and the relatively straightforward nature of the reduction.
Q2: What are the key safety precautions I should take when performing this synthesis?
A2: Standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Handling Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and ammonium sulfide, which has a strong, unpleasant odor.[4]
-
Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely to avoid overheating.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction.[1][5]
-
Procedure: A suitable TLC system would be a silica gel plate with a mobile phase of petroleum ether and dichloromethane (e.g., 1:1 v/v).[1][2] The starting material, 4-Bromo-2,6-dinitroaniline, will have a different Rf value than the product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: Are there alternative reducing agents to ammonium sulfide?
A4: While ammonium sulfide is common, other reducing agents can be used for the selective reduction of dinitroanilines. These include sodium sulfide or sodium hydrosulfide.[6] The choice of reducing agent can influence the reaction conditions and selectivity, so optimization may be required if you deviate from the established protocol.
III. Experimental Protocols and Data
Optimized Synthesis of this compound
This protocol is based on established literature procedures and has been optimized for clarity and reproducibility.[1][2]
Materials:
-
4-Bromo-2,6-dinitroaniline
-
Ammonium sulfide solution (commercially available or freshly prepared)
-
Ethanol (absolute)
-
Petroleum ether
-
Dichloromethane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2,6-dinitroaniline (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add ammonium sulfide solution (1.0 eq).
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC (petroleum ether:dichloromethane = 1:1).
-
Second Addition (if necessary): If the starting material is still present after 1 hour, add another equivalent of ammonium sulfide and continue heating for an additional hour.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/dichloromethane eluent system to afford this compound as a red solid.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2,6-dinitroaniline | [1][2] |
| Reducing Agent | Ammonium sulfide | [1][2] |
| Solvent | Ethanol | [1][2] |
| Reaction Temperature | 90°C | [1][2] |
| Typical Yield | ~51% | [1][2] |
| Appearance | Red solid | [1][2] |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting low product yield.
IV. References
-
ChemicalBook. (2024). 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). 5-Bromo-3-nitro-benzene-1,2-diamine synthesis. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2014). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from --INVALID-LINK--
References
- 1. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 2. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
purification of crude 5-Bromo-3-nitrobenzene-1,2-diamine by column chromatography
Technical Support Center: Purification of 5-Bromo-3-nitrobenzene-1,2-diamine
This guide provides in-depth troubleshooting and practical advice for the . It is designed for researchers and drug development professionals to navigate common challenges and optimize separation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of this compound.
Q1: My compound is streaking badly on the TLC plate and seems to be smearing during column elution. What is the cause and how can I fix it?
A: This is a classic issue when purifying aromatic amines on silica gel. The root cause is the interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong, non-specific binding leads to poor peak shape and streaking.
-
Causality: The lone pairs on the nitrogen atoms of the diamine act as Lewis bases, forming strong hydrogen bonds or even acid-base interactions with the acidic protons of the silanol groups. This slows the elution of the molecule in an uneven manner, causing tailing or streaking.[1][2]
-
Troubleshooting Protocol:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice.
-
Implementation: Prepare your chosen eluent (e.g., Petroleum Ether/Dichloromethane) and add 0.1-1% triethylamine by volume.
-
Validation: Run a new TLC plate using the modified eluent. You should observe a significant improvement in spot shape, with compact spots and reduced streaking. Use this modified eluent for your column chromatography.
-
Q2: I'm having trouble achieving good separation between my product and a closely-eluting impurity. What steps can I take to improve resolution?
A: Poor resolution is typically due to an inadequately optimized mobile phase or improper column setup. The goal is to maximize the difference in affinity for the stationary phase between your product and the impurity.
-
Causality: If the mobile phase is too polar, both compounds will travel quickly up the column with little interaction, resulting in co-elution. If it's not polar enough, the bands will broaden, also leading to poor separation.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase with TLC: The ideal mobile phase should give your target compound, this compound, an Rf value of approximately 0.25-0.35 on a TLC plate.[3] This provides the best balance for effective separation on a column.
-
Solvent System Adjustment: A documented eluent system is a 1:1 mixture of petroleum ether and dichloromethane.[4][5] If this does not provide adequate separation, try adjusting the ratio. Alternatively, consider a different solvent system, such as hexanes/ethyl acetate, which offers different selectivity.[3]
-
Use a Gradient Elution: Start with a less polar solvent mixture to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This sharpens the elution band of your target compound.
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.[3] A well-packed column is critical for high resolution.
-
Q3: My compound appears to have decomposed on the column. The collected fractions are a different color and TLC shows multiple new spots. Why did this happen?
A: this compound, like many aromatic amines, can be sensitive to the acidic environment of standard silica gel, leading to degradation.
-
Causality: The acidic nature of silica gel can catalyze decomposition reactions, especially over the extended period of a column run.[6] Amines are also susceptible to oxidation, which can be accelerated by the high surface area of the silica gel.
-
Troubleshooting Protocol:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots that were not in the original mixture, your compound is likely unstable on silica.[6]
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base. A common method is to use silica gel that has been pre-treated with triethylamine.
-
Consider Alumina: As an alternative, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[3]
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
-
Q4: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?
A: This issue arises when the mobile phase is not polar enough to move the compound through the polar stationary phase, or if the compound has irreversibly bound to the silica.
-
Causality: Your compound has a high affinity for the silica gel due to its polar amine and nitro groups. The mobile phase must be sufficiently polar to disrupt these interactions and "push" the compound along.
-
Troubleshooting Protocol:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, switch to 7:3, then 1:1, and so on.
-
Strong Solvent Flush: If gradual changes don't work, you may need to flush the column with a much stronger solvent. A mixture of 5-10% methanol in dichloromethane is a powerful polar eluent that can dislodge highly retained compounds.[3]
-
Check Sample Loading: If the sample was loaded in a solvent that is much more polar than the mobile phase, it can disrupt the top of the column and cause band broadening and retention issues. Always load the sample in the weakest possible solvent.[7]
-
Experimental Protocols & Data
Optimized Column Chromatography Parameters
The following table summarizes the recommended starting parameters for the purification.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. Provides a high surface area for effective separation.[3] |
| Mobile Phase (Eluent) | System 1: Petroleum Ether / Dichloromethane (1:1) | A documented system for this specific compound.[4][5] Adjust ratio based on TLC. |
| System 2: Hexanes / Ethyl Acetate (e.g., 7:3) | A common alternative offering different selectivity. Adjust ratio to achieve target Rf. | |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Crucial for preventing peak tailing by neutralizing acidic silanol sites on the silica gel.[1] |
| Target Rf Value | ~0.25 - 0.35 | This range provides the optimal balance between separation efficiency and elution time.[3] |
| Sample Loading | Dry Loading or Minimal Solvent | Dry loading onto silica is preferred if the crude product is not very soluble in the mobile phase.[7] |
Step-by-Step Purification Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with your chosen eluent system (e.g., 1:1 Petroleum Ether/DCM + 0.5% TEA).
-
Visualize the spots under UV light. Adjust the solvent ratio until the main product spot has an Rf of ~0.25-0.35.
-
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.[3]
-
In a beaker, mix silica gel with your initial, least polar mobile phase to form a consistent slurry. A common ratio is ~30-50g of silica for every 1g of crude material.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add a final layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand. Never let the column run dry.[7]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[7]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting the eluent in fractions (e.g., test tubes or flasks).
-
Monitor the elution process by periodically taking TLC spots from the collected fractions.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a red solid.[4]
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and the overall experimental workflow.
Caption: Experimental workflow for column chromatography purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 5. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
solvent effects on the reactivity of 5-Bromo-3-nitrobenzene-1,2-diamine
Welcome to the technical support guide for 5-Bromo-3-nitrobenzene-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, particularly concerning solvent effects, to empower you to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Reactivity Profile
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three distinct substituent types:
-
Two Amino Groups (-NH₂): These are strong activating, ortho-, para-directing groups due to their +M (mesomeric) effect. They are nucleophilic and are the primary sites for reactions like condensation to form heterocyclic systems.
-
A Nitro Group (-NO₂): This is a powerful deactivating, meta-directing group due to its strong -M and -I (inductive) effects. Its primary role in the molecule's reactivity is to strongly withdraw electron density from the aromatic ring.
-
A Bromo Group (-Br): This is a deactivating, ortho-, para-directing group (-I, +M). Crucially, the bromine atom can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, a process significantly enhanced by the presence of the electron-withdrawing nitro group.
This unique electronic arrangement makes the molecule a prime candidate for two major classes of reactions: the condensation of its diamine moiety and the substitution of its bromo group. The success of either pathway is profoundly influenced by the reaction environment, with the choice of solvent being a paramount factor.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic applications of this compound?
Its most common application is as a precursor for the synthesis of substituted benzimidazoles.[1][2] The 1,2-diamine functionality readily condenses with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole core, a privileged scaffold in medicinal chemistry.[3] Additionally, the electronically "activated" bromo-substituent allows for Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the introduction of various nucleophiles at that position.[4][5]
Q2: Why is solvent selection so critical for reactions involving this substrate?
Solvent choice is critical because it directly modulates the reactivity of both the substrate and the reacting nucleophile. A solvent can:
-
Stabilize or destabilize transition states: In polar reactions, polar solvents can stabilize charged intermediates and transition states, accelerating the reaction rate.[6][7] This is especially true for the formation of the negatively charged "Meisenheimer complex" in SNAr reactions.[5][8]
-
Enhance or reduce nucleophilicity: Polar aprotic solvents can dramatically increase the reactivity of anionic nucleophiles by solvating the accompanying cation, leaving the nucleophile anion "bare" and more reactive.[4][9] Conversely, polar protic solvents can form hydrogen bonds with nucleophiles, creating a solvent "cage" that reduces their reactivity.[9]
-
Influence reaction equilibrium: In condensation reactions that produce water, the solvent choice can determine whether water can be effectively removed to drive the reaction to completion.
-
Determine solubility: Ensuring all reactants are fully dissolved is fundamental for a homogeneous and efficient reaction.
Q3: As a general rule, what type of solvent should I choose for SNAr versus a benzimidazole condensation?
-
For Nucleophilic Aromatic Substitution (SNAr): Strongly prefer polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile.[4][5][10] These solvents excel at accelerating SNAr reactions by increasing the effective reactivity of the nucleophile.[8]
-
For Benzimidazole Condensation: The choice is broader. Polar protic solvents like ethanol or isopropanol are common, as is glacial acetic acid, which can act as both a solvent and a catalyst.[11] In some cases, high-boiling point polar aprotic solvents like DMF are used, particularly when higher temperatures are needed.[11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low yields or incomplete conversion during benzimidazole synthesis with an aldehyde.
Potential Cause & Rationale: This is often an issue of reaction equilibrium or suboptimal reaction conditions exacerbated by solvent choice. The condensation of the diamine with an aldehyde produces water as a byproduct. If water is not removed or the reaction is not sufficiently driven forward, the equilibrium will not favor the product. Furthermore, the solvent may not be providing the necessary environment for the cyclization and oxidation steps.
Troubleshooting Suggestions:
-
Switch to a dual-role solvent/catalyst: Using glacial acetic acid can be highly effective. It provides an acidic environment to activate the aldehyde carbonyl group for nucleophilic attack and maintains good solubility for the reactants.
-
Use a higher-boiling point solvent: If the reaction is sluggish at the reflux temperature of ethanol, switching to a solvent like dimethoxyethane (DME) or DMF can allow for higher reaction temperatures, increasing the reaction rate.[3]
-
Employ an oxidizing agent: The direct condensation with an aldehyde initially forms a dihydrobenzimidazole intermediate, which must be oxidized to the final aromatic benzimidazole. While atmospheric oxygen can sometimes suffice, the reaction can be inconsistent. Adding a mild oxidizing agent like sodium metabisulfite (Na₂S₂O₅) can ensure a clean and complete conversion to the final product.[3]
Issue 2: Nucleophilic Aromatic Substitution (SNAr) of the bromo group is extremely slow or fails entirely.
Potential Cause & Rationale: The most common culprit is the use of a protic solvent (e.g., ethanol, methanol, water). Anionic nucleophiles (like alkoxides, thiolates, or azide) are strongly deactivated by hydrogen bonding in protic solvents.[9] This "solvation shell" drastically reduces their ability to attack the electron-deficient aromatic ring, effectively halting the reaction.
Troubleshooting Suggestions:
-
Change to a Polar Aprotic Solvent: Immediately switch the solvent to anhydrous DMF or DMSO.[4][5] This is the single most effective change you can make. These solvents will solvate the counter-ion of your nucleophile, liberating the anion to maximize its reactivity.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can shut down the reaction even in small amounts. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.
-
Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.[4] Once in a suitable polar aprotic solvent, gently increasing the temperature can significantly improve the reaction rate.
Issue 3: My starting material, this compound, won't fully dissolve.
Potential Cause & Rationale: The molecule has both polar (amino, nitro) and nonpolar (brominated benzene ring) characteristics. A simple nonpolar solvent like hexanes or a highly polar protic solvent like water may not be sufficient.
Troubleshooting Suggestions:
-
Consult a solubility table: A range of solvents should be tested. For general purposes, polar aprotic solvents like THF, ethyl acetate, or acetone are good starting points. For reactions, DMF and DMSO offer excellent solvating power for this class of compounds.
-
Gentle heating: Applying gentle heat can often help dissolve the starting material.
-
Use a co-solvent system: If a single solvent is not effective, a mixture (e.g., THF/ethanol) can sometimes provide the right polarity balance to achieve full dissolution.
Data & Protocols
Table 1: Influence of Solvent Class on Key Reactions
| Solvent Class | Example Solvents | Effect on Benzimidazole Condensation | Effect on SNAr of Bromo Group | Rationale |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | Favorable to Moderate | Strongly Inhibitory | Can participate in H-bonding, act as a proton source, and solvate reactants. However, they severely deactivate anionic nucleophiles for SNAr.[9] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Favorable | Strongly Accelerating | Excellent at dissolving polar reactants and dramatically enhance the reactivity of anionic nucleophiles by solvating cations.[4][8] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Generally Unfavorable | Generally Unfavorable | Poor solubility for the polar diamine and any ionic nucleophiles. May be used with a Dean-Stark trap to remove water in condensations.[10] |
Protocol: Synthesis of 6-Bromo-4-nitro-2-phenyl-1H-benzimidazole
This protocol describes a representative condensation reaction.
Objective: To synthesize a substituted benzimidazole via condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 equiv)
-
Dimethoxyethane (DME) or Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).
-
Add the chosen solvent (e.g., dimethoxyethane) to the flask (approx. 10 mL per gram of diamine). Stir to dissolve.
-
Add benzaldehyde (1.05 equiv) to the solution.
-
Add sodium metabisulfite (1.1 equiv) to the reaction mixture. This serves as the oxidizing agent for the intermediate.[3]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11]
Visualized Workflows & Mechanisms
Diagram 1: Solvent Selection Workflow
This flowchart provides a decision-making guide for choosing an appropriate solvent system based on the intended transformation.
Caption: A decision tree for initial solvent selection.
Diagram 2: Solvent Effects on the SNAr Mechanism
This diagram illustrates why polar aprotic solvents are superior for SNAr reactions.
Caption: How solvents mediate nucleophile reactivity in SNAr.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Regioselectivity in Reactions with 5-Bromo-3-nitrobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-nitrobenzene-1,2-diamine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments. Our focus is to empower you with the scientific rationale behind experimental choices to achieve predictable and high-yielding syntheses.
Understanding the Core Challenge: The Inherent Asymmetry of this compound
The primary hurdle in reactions with this compound is the differential reactivity of its two amino groups. This asymmetry is a direct consequence of the electronic environment created by the bromo and nitro substituents.
-
The Nitro Group's Influence: The potent electron-withdrawing nature of the nitro group at the 3-position significantly deactivates the adjacent amino group at the 2-position. This is due to the inductive effect and resonance, which pull electron density away from this nitrogen, rendering it less nucleophilic.
-
The Bromo Group's Influence: The bromo group at the 5-position is also electron-withdrawing via induction but can donate electron density through resonance. Its overall effect is deactivating, but less so than the nitro group. Consequently, the amino group at the 1-position is less deactivated and remains the more nucleophilic of the two.
This electronic disparity is the cornerstone for predicting and controlling the regiochemical outcome of reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a cyclocondensation reaction with an aldehyde to synthesize a benzimidazole, but I am getting a mixture of regioisomers. How can I favor the formation of a single isomer?
This is a common and critical issue. The formation of two regioisomers, 6-Bromo-4-nitro-1H-benzimidazole and 5-Bromo-7-nitro-1H-benzimidazole, arises from the initial nucleophilic attack of either amino group on the aldehyde.
To favor the formation of the 6-Bromo-4-nitro-1H-benzimidazole , the reaction should be directed to the more nucleophilic amino group at the 1-position.
Troubleshooting & Optimization Strategies:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Favors 6-Bromo-4-nitro isomer): Running the reaction at lower temperatures will favor the attack of the more nucleophilic amino group (position 1), as this pathway has a lower activation energy.
-
Thermodynamic Control: Higher temperatures might allow for the equilibration of intermediates, potentially leading to a mixture of products. It is generally advisable to start with milder conditions.
-
-
Catalyst Selection:
-
Acid Catalysis: While acid catalysis is common for this reaction, strong acids can protonate both amino groups, reducing their nucleophilicity and potentially leading to a loss of selectivity. Using a milder acid or a catalytic amount may be beneficial.[1]
-
Metal Catalysis: Certain metal catalysts have been shown to improve selectivity in benzimidazole synthesis.[2] Experimenting with different catalysts could be advantageous.
-
-
Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the amino groups and the stability of the intermediates. Protic solvents can hydrogen-bond with the amino groups, affecting their reactivity. It is recommended to screen a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene).
Q2: My acylation reaction is non-selective. How can I selectively acylate one of the amino groups?
Selective acylation follows the same principles of nucleophilicity. To achieve mono-acylation on the more reactive amino group at the 1-position, consider the following:
-
Stoichiometry: Use a slight excess of the diamine relative to the acylating agent (e.g., 1.1 equivalents of diamine to 1.0 equivalent of acylating agent). This will reduce the likelihood of di-acylation.
-
Reaction Conditions:
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -20 °C) and add the acylating agent slowly to the solution of the diamine. This will favor the reaction at the more nucleophilic site.
-
Base: The choice of base can be critical. A bulky, non-nucleophilic base can selectively deprotonate the more accessible and less sterically hindered amino group.
-
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Poor quality starting materials.[1] 2. Incomplete reaction. 3. Decomposition of starting material or product. | 1. Ensure the purity of this compound and the coupling partner. 2. Monitor the reaction by TLC to determine the optimal reaction time.[1] 3. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially at elevated temperatures. |
| Formation of Multiple Products/Side Products | 1. Lack of regioselectivity (formation of both benzimidazole isomers). 2. Formation of 1,2-disubstituted benzimidazoles (from reaction with two molecules of aldehyde).[3] 3. Oxidation of the o-phenylenediamine.[1] | 1. Implement the strategies outlined in FAQ 1 (control temperature, catalyst, and solvent). 2. Use a 1:1 stoichiometry of diamine to aldehyde to minimize the formation of the 1,2-disubstituted product.[3] 3. Employ an inert atmosphere and consider using an antioxidant if necessary. |
| Difficulty in Product Purification | 1. Similar polarity of the two regioisomers. 2. Presence of colored impurities from starting material oxidation. | 1. Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may be required. Recrystallization from a suitable solvent system can also be effective. 2. Treating the crude product with activated charcoal can help remove colored impurities. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Aryl-6-bromo-4-nitro-1H-benzimidazoles
This protocol is designed to favor the formation of the 6-bromo-4-nitro isomer through kinetic control.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.05 eq) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of a mild acid (e.g., acetic acid, 10 mol%).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Characterization of Regioisomers
Distinguishing between the 6-Bromo-4-nitro and 5-Bromo-7-nitro isomers is crucial. NMR spectroscopy is a powerful tool for this.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring system will be distinct for each isomer. The proton on the carbon between the two nitrogen atoms (C2-H) will also have a characteristic chemical shift.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will differ significantly between the two isomers due to the different substitution patterns.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to determine the spatial proximity of protons, which can help in unambiguously assigning the structure of the major regioisomer.
Visualizing the Reaction Pathway
The regioselectivity in the cyclocondensation of this compound with an aldehyde can be visualized as a decision point based on the nucleophilicity of the amino groups.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-3-nitrobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 5-bromo-3-nitrobenzene-1,2-diamine. The unique polyfunctional nature of this substrate—featuring an aryl bromide, a strongly electron-withdrawing nitro group, and two potentially coordinating amine groups—presents specific challenges that require careful consideration in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: How do the nitro and diamine groups on the substrate influence catalyst selection and reactivity?
A1: The substrate's functional groups create a challenging electronic and steric environment that dictates the choice of catalyst, ligand, and reaction conditions.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety activates the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst.[1] While this can accelerate the rate-limiting step of many cross-coupling cycles, it can also increase the likelihood of side reactions if not properly controlled.[1] Furthermore, the nitro group's sensitivity to reduction means that reaction conditions must be chosen to avoid its transformation.
-
Diamine Groups (-NH₂): The adjacent primary amine functionalities present a significant challenge. They are basic and nucleophilic, capable of coordinating to the palladium center. This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes, effectively poisoning the catalyst.[2] The key to success is to employ a ligand system that is sufficiently bulky and electron-donating to both stabilize the active catalytic species and prevent inhibitory coordination by the substrate's diamine groups.[3]
Q2: What are the most effective classes of palladium catalysts and ligands for this substrate?
A2: For electron-deficient and potentially coordinating substrates like this compound, the most successful catalyst systems typically involve palladium (0) precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Bulky Biaryl Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos , XPhos , and BrettPhos , are exceptionally effective.[3][4][5] Their steric bulk helps to create a coordination sphere around the palladium that discourages binding by the substrate's amine groups, while their electron-rich nature promotes the crucial oxidative addition and reductive elimination steps.[6]
-
Bulky Alkyl Phosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices due to their large cone angles and strong electron-donating properties.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to deactivation.[4][5] They are a viable alternative to phosphine ligands, particularly when catalyst stability is a concern.
Q3: Is it necessary to protect the diamine functional groups before attempting a cross-coupling reaction?
A3: While protection (e.g., as Boc or Acyl derivatives) is a valid strategy to prevent catalyst inhibition, it is often not necessary if the correct ligand is chosen.[9] Modern, sterically demanding ligands are specifically designed to overcome the challenges posed by coordinating functional groups on the substrate.[3] A primary advantage of using these advanced catalyst systems is the ability to streamline synthetic routes by avoiding extra protection/deprotection steps. It is recommended to first screen reactions with the unprotected diamine using a panel of bulky ligands. Protection should be considered a secondary strategy if catalyst inhibition proves insurmountable.
Q4: Which base and solvent system is the best starting point for this substrate?
A4: The choice of base and solvent is critical and depends on the specific cross-coupling reaction being performed.
-
Base: A moderately weak inorganic base is the safest starting point to avoid potential side reactions with the nitro group.[10]
-
For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[1][11]
-
For Buchwald-Hartwig aminations, while strong bases like sodium tert-butoxide (NaOtBu) are common, a milder base like cesium carbonate (Cs₂CO₃) or K₃PO₄ should be screened first due to the presence of the nitro group.[10][12]
-
For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[13][14]
-
-
Solvent: Anhydrous, degassed aprotic polar solvents are generally preferred.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition/Deactivation: The diamine groups are coordinating to the palladium center, preventing catalytic turnover.[2] 2. Inactive Catalyst Precursor: The Pd(0) active species is not being generated efficiently from the Pd(II) precursor. 3. Insufficiently Reactive Conditions: The temperature may be too low or the base may be too weak for the specific coupling partners. | 1a. Switch to a Bulkier Ligand: Employ a ligand with a larger steric profile, such as XPhos, BrettPhos, or a bulky NHC ligand, to shield the metal center.[3][4] 1b. Increase Ligand:Palladium Ratio: A higher ligand loading (e.g., 2:1 or 4:1 L:Pd) can help favor the formation of the desired catalytic complex over substrate coordination. 2. Use a Pd(0) Source or Precatalyst: Start with Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., XPhos Pd G3) that readily generates the active Pd(0) species.[15] 3. Optimize Reaction Parameters: Systematically increase the temperature in increments of 10-20 °C. Screen a stronger base if compatible with the substrate's functional groups (e.g., move from K₂CO₃ to K₃PO₄).[16] |
| Catalyst Decomposition (Reaction turns black) | 1. Presence of Oxygen: Trace oxygen in the reaction vessel can lead to the oxidation and decomposition of the Pd(0) catalyst, forming palladium black.[1] 2. Unstable Ligand: The phosphine ligand may be degrading at the reaction temperature, especially if it is not sufficiently bulky or robust. | 1a. Rigorous Degassing: Ensure the solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 1b. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction and maintain a positive pressure of inert gas throughout.[17] 2. Use a More Robust Ligand: Switch to a more thermally stable ligand, such as a biaryl phosphine or an NHC ligand.[4][5] |
| Significant Side Product Formation | 1. Hydrodebromination: The C-Br bond is being reductively cleaved and replaced with a hydrogen atom. This is often caused by β-hydride elimination from certain organopalladium intermediates or by catalyst decomposition.[9] 2. Homocoupling: Formation of biaryl (from boronic acids in Suzuki reactions) or diyne (Glaser coupling in Sonogashira reactions) impurities.[1] | 1a. Protect Amine Groups: In some cases, protecting the -NH₂ groups can suppress pathways leading to hydrodebromination.[9] 1b. Adjust Base and Ligand: Certain bases and ligands are more prone to promoting this side reaction. Screen alternative combinations.[9] 2a. Ensure Anaerobic Conditions: Homocoupling is often promoted by oxygen. Rigorous degassing is crucial.[1] 2b. Use Copper-Free Sonogashira Conditions: To prevent Glaser coupling, omit the copper(I) co-catalyst. This may require a more active palladium/ligand system to achieve good yields.[18] |
Visual Guides
Catalyst System Selection Workflow
This diagram provides a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: A decision tree for initial catalyst system selection and optimization.
Generalized Catalytic Cycle and Substrate-Specific Challenges
This diagram illustrates the general palladium-catalyzed cross-coupling cycle, highlighting potential points of interference by the this compound substrate.
Caption: The catalytic cycle with potential inhibition pathways for the substrate.
Key Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general starting point for the C-C bond formation.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol outlines a C-N bond formation reaction.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound.
-
Add the anhydrous, degassed toluene.
-
Finally, add the secondary amine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool to room temperature and filter the mixture through a pad of Celite®, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Navigating the Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine: A Technical Support Guide for Scale-Up Challenges
Welcome to the technical support center for the synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up from laboratory to pilot or production scale. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust and reproducible process.
Introduction: The Synthetic Pathway and Its Hurdles
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield, purity, and safety, especially during scale-up. The most common synthetic route involves two key transformations:
-
Electrophilic Bromination: The synthesis typically starts with the bromination of 2,4-dinitroaniline to introduce a bromine atom at the 6-position, yielding 2-bromo-4,6-dinitroaniline.
-
Selective Reduction: This is followed by a selective reduction of one of the two nitro groups of 2-bromo-4,6-dinitroaniline to afford the desired this compound.
Each of these steps has its own set of potential issues, from controlling regioselectivity and preventing over-bromination to achieving the desired selective reduction without side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Issues in Synthesis
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Problem 1: Low Yield and/or Impure Product in the Bromination of 2,4-Dinitroaniline
Question: "I am attempting to synthesize 2-bromo-4,6-dinitroaniline from 2,4-dinitroaniline, but my yields are consistently low, and I'm observing multiple spots on my TLC. What could be going wrong?"
Answer: Low yields and the formation of impurities in the bromination of 2,4-dinitroaniline are common issues, often stemming from reaction conditions and the nature of the starting material. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Over-bromination. The presence of two strongly deactivating nitro groups can still allow for the introduction of more than one bromine atom, especially under harsh conditions.
-
Solution 1: Controlled Reagent Addition. The slow, portion-wise addition of the brominating agent (e.g., bromine in a suitable solvent) is crucial. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.
-
Cause 2: Unwanted Side Reactions. The strong acidic conditions often employed can lead to side reactions if not properly controlled.
-
Solution 2: Temperature Management. Maintaining the recommended reaction temperature is critical. Runaway temperatures can accelerate side reactions and lead to a complex product mixture. Ensure your cooling system is adequate for the scale of your reaction.
-
Cause 3: Impure Starting Material. The purity of the starting 2,4-dinitroaniline can significantly impact the reaction outcome.
-
Solution 3: Starting Material Analysis. Always verify the purity of your 2,4-dinitroaniline before starting the reaction. If necessary, recrystallize the starting material to remove any impurities that might interfere with the bromination.
Problem 2: Poor Selectivity in the Reduction of 2-Bromo-4,6-dinitroaniline
Question: "During the reduction of 2-bromo-4,6-dinitroaniline, I am getting a mixture of products, including the fully reduced triamine and unreacted starting material. How can I improve the selectivity for the mono-reduced product?"
Answer: Achieving selective mono-reduction of a dinitro compound is a classic challenge in organic synthesis. The key is to choose the right reducing agent and carefully control the reaction conditions.
-
Cause 1: Over-reduction. Strong reducing agents or harsh reaction conditions can lead to the reduction of both nitro groups, resulting in the formation of the undesired 3-bromo-benzene-1,2,4-triamine.
-
Solution 1: Use of a Selective Reducing Agent. The Zinin reduction, which utilizes sodium or ammonium sulfide, is a well-established method for the selective reduction of one nitro group in polynitroarenes.[1][2][3] The sulfide anion is a mild reducing agent that is generally selective for one nitro group.
-
Cause 2: Incomplete Reaction. Insufficient reducing agent or a non-optimized reaction time can leave a significant amount of the starting dinitro compound unreacted.
-
Solution 2: Stoichiometry and Reaction Monitoring. Carefully control the stoichiometry of the sulfide reagent. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Cause 3: Poor Regioselectivity. While the Zinin reduction is generally regioselective, deviations can occur. The reduction of 2-bromo-4,6-dinitroaniline should preferentially occur at the nitro group ortho to the amino group due to steric and electronic factors.[4]
-
Solution 3: Optimized Reaction Conditions. Ensure the reaction is performed under the recommended conditions (solvent, temperature, and pH) to maximize the desired regioselectivity.
Problem 3: Difficult Purification of the Final Product
Question: "I am struggling to purify the final this compound. Column chromatography is tedious and not ideal for a large scale. Are there alternative purification methods?"
Answer: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation. While column chromatography is a valuable tool at the lab scale, it is often not practical for larger quantities. Here are some alternative strategies:
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds. A systematic screening of solvents is recommended to find a suitable system that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.
-
Distillation (for precursors): While the final product is a solid, purification of liquid precursors by distillation can significantly improve the purity of the subsequent solid products.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Zinin reduction and why is it selective?
A1: The Zinin reduction involves the use of sulfide, hydrosulfide, or polysulfide ions as the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species. The overall stoichiometry with sulfide can be represented as:
4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]
The selectivity is attributed to the mild nature of the sulfide reducing agent. Once one nitro group is reduced to an amino group, the electron-donating nature of the amine deactivates the aromatic ring towards further reduction by the mild sulfide reagent.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: Both the bromination and the reduction steps have significant safety considerations, especially on a larger scale:
-
Exothermic Reactions: Both steps can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure. It is crucial to have a robust cooling system and to monitor the reaction temperature closely.[5][6]
-
Handling of Hazardous Reagents: Bromine is highly corrosive and toxic. Dinitroanilines can be toxic and should be handled with appropriate personal protective equipment (PPE). Ammonium sulfide and hydrogen sulfide (which can be generated in situ) are also toxic and have a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood or a contained system.
Q3: How can I monitor the progress of the reactions effectively?
A3: Reaction monitoring is crucial for optimizing reaction times and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the conversion of starting material and the formation of the desired product and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,6-dinitroaniline
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-Dinitroaniline
-
Bromine
-
Hydrochloric Acid
-
Water
-
Dichloromethane
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 2,4-dinitroaniline (1.0 eq) in water.[7]
-
Add concentrated hydrochloric acid to the suspension.
-
Slowly add a solution of bromine (1.0 - 1.1 eq) in dichloromethane to the reaction mixture at a controlled temperature (typically 25-30 °C).
-
Stir the reaction mixture vigorously for a specified time, monitoring the progress by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4,6-dinitroaniline.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Selective Reduction to this compound
This protocol is based on the Zinin reduction and may require optimization.
Materials:
-
2-Bromo-4,6-dinitroaniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-bromo-4,6-dinitroaniline (1.0 eq) in a mixture of ethanol and water.
-
In a separate vessel, prepare a solution of sodium sulfide nonahydrate (or use a commercial ammonium sulfide solution) in water.
-
Slowly add the sulfide solution to the solution of the dinitro compound at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water to precipitate the product.
-
Filter the solid product, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization.
Data Presentation
| Parameter | Method A: Bromination with Br₂/HCl | Method B: Selective Reduction with Na₂S |
| Starting Material | 2,4-Dinitroaniline | 2-Bromo-4,6-dinitroaniline |
| Key Reagents | Bromine, Hydrochloric Acid | Sodium Sulfide |
| Typical Yield | 80-90% | 60-70% |
| Purity (crude) | Good, may contain over-brominated impurities | Fair, may contain starting material and over-reduced product |
| Reaction Time | 2-4 hours | 4-8 hours |
| Scale-up Consideration | Exothermic, requires careful temperature control | Exothermic, potential for H₂S evolution |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree for Selective Reduction
Caption: Decision tree for troubleshooting poor selectivity in the reduction step.
References
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Analytical Techniques for 5-Bromo-3-nitrobenzene-1,2-diamine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are critical for ensuring the safety and efficacy of final drug products. 5-Bromo-3-nitrobenzene-1,2-diamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even trace impurities can potentially alter the pharmacological and toxicological profile of the final API. Therefore, robust and reliable analytical methods for purity assessment are paramount.
This guide provides an in-depth comparison of various analytical techniques for determining the purity of this compound. The discussion is grounded in the principles of scientific integrity, drawing upon established methodologies and regulatory guidelines to provide a comprehensive resource for professionals in the field.
The Importance of Orthogonal Analytical Approaches
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach employing several techniques that measure different physicochemical properties is essential for a comprehensive purity assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), emphasize the importance of identifying and qualifying impurities in new drug substances.[1][2][3][4]
Comparative Analysis of Key Analytical Techniques
A selection of the most relevant analytical techniques for the purity assessment of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds.[5] Well-established for quantitative analysis. | Requires reference standards for impurity identification and quantification. Method development can be time-consuming. | Quantitative analysis of the main component and known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[6][7] High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[8] | Identification and quantification of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation of the main component and impurities.[9][10] Quantitative NMR (qNMR) is an absolute method that does not always require a reference standard of the analyte.[11] | Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret. | Structural confirmation and absolute quantification (qNMR). Identification of unknown impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity of crystalline substances.[12][13][14] It is an absolute method.[15] | Not suitable for amorphous or thermally unstable compounds.[12][15] Insensitive to impurities that form solid solutions.[16] | Determination of overall purity of the crystalline bulk material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. | Rapid and non-destructive. Provides information about the functional groups present. | Primarily a qualitative technique with limited quantitative capabilities. Not ideal for detecting trace impurities. | Identity confirmation and detection of major functional group impurities. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Quantifies the content of volatile components, such as water and residual solvents.[17][18] | Does not provide information on the identity of the lost mass. Limited to thermally induced mass changes. | Quantification of volatile content (e.g., water, solvents). |
Experimental Protocols and Workflows
To ensure the reliability and reproducibility of purity assessments, it is crucial to follow validated experimental protocols. The following sections provide detailed methodologies for the most critical analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[19]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[19]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[19]
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[22][23]
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Scan Range: m/z 50-400.[11]
Workflow for GC-MS Impurity Profiling:
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement and can be used for purity determination without the need for a specific reference standard of the analyte.[11]
Experimental Protocol:
-
Instrumentation: High-field NMR spectrometer.
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
Logical Relationship for Purity Determination:
Caption: Logical relationship for qNMR purity determination.
Data Interpretation and Reporting
Accurate data interpretation is as crucial as the analysis itself. For chromatographic techniques, purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. However, it is important to note that this assumes an equal detector response for all components, which may not always be the case. Therefore, the use of relative response factors (RRFs) for known impurities is recommended for more accurate quantification.
According to ICH guidelines, impurities should be reported at levels above the reporting threshold, which is typically 0.05% for drug substances with a maximum daily dose of up to 2g.[1] Impurities above the identification threshold (often 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally characterized.[2] Any impurity exceeding the qualification threshold requires toxicological data to demonstrate its safety.[24]
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A comprehensive and scientifically sound approach involves the use of orthogonal analytical techniques, validated methodologies, and a thorough understanding of regulatory requirements. By combining the strengths of chromatography for separation and quantification, mass spectrometry and NMR for structural elucidation, and thermal analysis for bulk properties, researchers can confidently establish the purity profile of this important synthetic intermediate. This multi-faceted strategy not only ensures compliance with regulatory standards but also upholds the principles of scientific integrity and patient safety.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. veeprho.com [veeprho.com]
- 10. toref-standards.com [toref-standards.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. admatel.com [admatel.com]
- 18. setaramsolutions.com [setaramsolutions.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijrrjournal.com [ijrrjournal.com]
- 21. fda.gov [fda.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. wjarr.com [wjarr.com]
- 24. pharma.gally.ch [pharma.gally.ch]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-3-nitrobenzene-1,2-diamine by ¹H and ¹³C NMR
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. For substituted aromatic compounds such as 5-Bromo-3-nitrobenzene-1,2-diamine, a key intermediate in the synthesis of various heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against related structures and alternative analytical techniques. The insights presented herein are grounded in established spectroscopic principles and field-proven methodologies, designed to empower researchers in their analytical endeavors.
The Strategic Importance of NMR in Aromatic System Characterization
While techniques like Mass Spectrometry provide crucial information about molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, neither can rival the detailed structural and stereochemical information afforded by NMR. For a molecule like this compound, with its distinct substitution pattern on the benzene ring, NMR is indispensable for confirming the precise regiochemistry of the bromo, nitro, and diamine substituents.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, deshielding nearby protons, while the amino groups are electron-donating, causing shielding. The bromine atom has a moderate deshielding effect.
Key Predicted Features of the ¹H NMR Spectrum:
-
Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other. The proton positioned between the nitro and bromo groups is expected to be the most deshielded due to the additive electron-withdrawing effects.
-
Amine Protons: The two amine groups will give rise to two separate broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding.[1][2][3][4] The presence of the ortho-nitro group can lead to intramolecular hydrogen bonding with one of the amine groups, causing a significant downfield shift for that specific NH₂ signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to NO₂) | 7.5 - 7.8 | Doublet | ~2.0 |
| Aromatic H (para to NO₂) | 6.8 - 7.1 | Doublet | ~2.0 |
| NH₂ (ortho to NO₂) | 8.0 - 9.0 (broad) | Singlet | N/A |
| NH₂ (para to NO₂) | 4.5 - 5.5 (broad) | Singlet | N/A |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The chemical shifts are dictated by the nature of the attached substituent.
Key Predicted Features of the ¹³C NMR Spectrum:
-
Carbons Attached to Substituents (ipso-Carbons): The carbon bearing the nitro group will be significantly deshielded. The carbons attached to the amino groups will be shielded relative to an unsubstituted benzene. The carbon attached to the bromine will show a moderate downfield shift.
-
Carbons with Attached Protons: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents in their vicinity.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | 148 - 152 |
| C-NH₂ (ortho to NO₂) | 135 - 140 |
| C-NH₂ (para to NO₂) | 140 - 145 |
| C-Br | 110 - 115 |
| C-H (ortho to NO₂) | 120 - 125 |
| C-H (para to NO₂) | 115 - 120 |
Comparative Analysis
A direct comparison with experimentally acquired data for this compound is ideal. However, in the absence of readily available public domain spectra, a comparative analysis with structurally related compounds provides valuable context.
-
o-Phenylenediamine: In the absence of the electron-withdrawing nitro and bromo groups, the aromatic protons of o-phenylenediamine appear at a more shielded (upfield) region, typically between 6.6 and 6.8 ppm.[5][6][7] This highlights the significant deshielding influence of the nitro and bromo substituents in the target molecule.
-
Nitroanilines: The chemical shifts of the aromatic protons in nitroanilines are shifted downfield compared to aniline, demonstrating the deshielding effect of the nitro group. This effect is expected to be even more pronounced in this compound due to the presence of an additional bromine atom.
-
Alternative Analytical Techniques:
-
Mass Spectrometry (MS): Would confirm the molecular weight of 231.0 g/mol (for the most common isotopes) and the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio).[8] However, it would not definitively establish the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Would show characteristic N-H stretching vibrations for the amine groups (around 3300-3500 cm⁻¹), N-O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (in the fingerprint region). While useful for functional group identification, it does not provide the detailed connectivity information of NMR.
-
Experimental Protocol for NMR Analysis
The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar aromatic compounds and its residual proton signal does not overlap with the expected aromatic signals of the analyte.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to a few thousand).
-
The Critical Influence of Solvent Choice
The choice of solvent can significantly impact the chemical shifts of N-H protons in aromatic amines due to varying degrees of hydrogen bonding with the solvent molecules.[1][2][3][4] In a non-polar solvent like CDCl₃, intramolecular hydrogen bonding between the ortho-nitro and amino groups would be more pronounced, leading to a larger downfield shift of the involved NH₂ protons. In a polar, hydrogen-bond accepting solvent like DMSO-d₆, intermolecular hydrogen bonding with the solvent will dominate for both amine groups, leading to different chemical shifts compared to those in CDCl₃. This solvent-dependent behavior can be a powerful diagnostic tool for confirming the proximity of the amino and nitro groups.
Visualizing the Workflow and Substituent Effects
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Substituent Effects on Aromatic Proton Chemical Shifts
Caption: The influence of substituents on the chemical shifts of aromatic protons.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently assign the structure of this and related molecules. The protocols and comparative insights provided in this guide serve as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring the integrity and accuracy of their findings.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. tandfonline.com [tandfonline.com]
- 3. Solvent effects on the nuclear magnetic resonance spectra of arom...: Ingenta Connect [ingentaconnect.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-3-nitrobenzene-1,2-diamine and Its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount. 5-Bromo-3-nitrobenzene-1,2-diamine (C₆H₆BrN₃O₂) is a key building block in the synthesis of various heterocyclic compounds, and its unambiguous identification, along with its reaction products, is critical for ensuring the integrity of synthetic pathways and the purity of final compounds. This guide provides an in-depth technical comparison of the mass spectrometric behavior of this compound and its common reaction products, supported by experimental data and comparisons with alternative analytical techniques.
Understanding the Analyte: this compound
This compound, with a molecular weight of 232.04 g/mol , is a multifaceted aromatic compound.[1] Its structure incorporates a bromine atom, a nitro group, and two adjacent amino groups on a benzene ring. This unique combination of electron-withdrawing (nitro and bromo) and electron-donating (amino) groups dictates its reactivity and, consequently, its mass spectrometric fragmentation patterns.
Mass Spectrometric Analysis of this compound
The initial mass spectrometric analysis of this compound typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to preserve the molecular ion. Liquid chromatography-mass spectrometry (LC-MS) analysis has shown the protonated molecule as [M+H]⁺ at m/z 230 and 232.[2][3] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance) results in two prominent peaks of nearly equal intensity, separated by 2 m/z units, which is a key diagnostic feature for bromine-containing compounds.[4]
Predicted Fragmentation Pattern
While detailed experimental fragmentation data for this specific molecule is not widely published, a logical fragmentation pathway can be predicted based on the functional groups present. The fragmentation is expected to be influenced by the stability of the resulting ions and neutral losses.
A plausible fragmentation cascade for the [M+H]⁺ ion of this compound is initiated by the loss of small, stable molecules. The presence of the nitro group makes the loss of NO₂ (46 Da) or NO (30 Da) common fragmentation pathways in nitroaromatic compounds. The ortho-diamine functionality can lead to characteristic fragmentation patterns, including the loss of ammonia (NH₃, 17 Da) or cyclization reactions.
Experimental Protocol: LC-MS Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be varied to induce fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Comparative Analysis: Mass Spectrometry of Reaction Products
The true power of mass spectrometry lies in its ability to monitor chemical reactions and identify products. This compound can undergo several key transformations, each yielding products with distinct mass spectrometric signatures.
Product of Nitro Group Reduction: 4-Bromo-6-nitrobenzene-1,2,3-triamine
A common reaction for nitroaromatic compounds is the reduction of the nitro group to an amine.[5][6] This would convert this compound to 4-Bromo-benzene-1,2,3-triamine.
-
Expected Molecular Ion: The resulting triamine would have a molecular formula of C₆H₈BrN₃ and a molecular weight of 202.06 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 203 and 205, again showing the characteristic 1:1 isotopic pattern for bromine.
-
Expected Fragmentation: The fragmentation of this triamine would be dominated by the loss of ammonia (NH₃) from the protonated molecule. The presence of multiple amino groups could lead to sequential losses of NH₃. The loss of the bromine radical (Br•) is also a possible fragmentation pathway.
Product of Condensation with Aldehydes: Substituted Benzimidazoles
The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of benzimidazoles via condensation with aldehydes.[7][8][9] For example, reaction with formaldehyde would yield 6-Bromo-4-nitro-1H-benzimidazole.
-
Expected Molecular Ion: This benzimidazole product would have a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . The [M+H]⁺ ion would be observed at m/z 243 and 245.
-
Expected Fragmentation: The fragmentation of benzimidazoles is characterized by the stability of the heterocyclic ring.[10][11] Common fragmentation pathways involve the loss of small molecules from the substituents. For 6-Bromo-4-nitro-1H-benzimidazole, this would likely involve the loss of NO₂ (46 Da) or NO (30 Da). The benzimidazole ring itself can undergo cleavage, often with the loss of HCN (27 Da).[10]
Logical Workflow for Product Identification
Caption: Workflow for reaction monitoring and product identification using LC-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
| Technique | Advantages for this compound and its Products | Disadvantages |
| Mass Spectrometry (MS) | - High sensitivity and selectivity.- Provides molecular weight information.- Structural information from fragmentation patterns.- Direct coupling with chromatography (LC-MS) for mixture analysis. | - Isomeric differentiation can be challenging without standards.- Quantification may require stable isotope-labeled internal standards for high accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information, including connectivity of atoms.[12][13]- Can distinguish between isomers.- Non-destructive technique. | - Lower sensitivity compared to MS.- Requires larger sample amounts.- Complex spectra for multifunctional molecules may require advanced 2D NMR techniques. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | - Excellent for separation and quantification of components in a mixture.[14][15][16][17][18]- Well-established and robust technique.- Can be used for purity assessment. | - Does not provide molecular weight or definitive structural information on its own.- Co-elution of impurities can lead to inaccurate quantification.- Requires chromophores for sensitive detection. |
Fragmentation Pathway of 6-Bromo-4-nitro-1H-benzimidazole
Caption: Predicted fragmentation of a benzimidazole product.
Conclusion
Mass spectrometry is an indispensable technique for the characterization of this compound and its reaction products. Its ability to provide molecular weight information and structural clues through fragmentation, especially when coupled with liquid chromatography, allows for the confident identification of starting materials, intermediates, and final products. For unequivocal structure elucidation, especially for novel compounds, the synergistic use of mass spectrometry with NMR spectroscopy is highly recommended. The choice of analytical technique should always be guided by the specific research question, whether it is routine reaction monitoring, purity assessment, or the detailed structural characterization of a new chemical entity.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzene Diamines
Introduction: The Strategic Importance of Nitrobenzene Diamines
Substituted nitrobenzene diamines, particularly isomers like 4-nitro-1,2-phenylenediamine, are cornerstone building blocks in the development of high-value chemical entities. Their unique trifunctional nature—a nucleophilic diamine moiety, an electron-withdrawing nitro group, and a modifiable aromatic core—makes them indispensable precursors for a vast array of applications. In the pharmaceutical industry, they are pivotal for synthesizing benzimidazoles, a privileged scaffold in many therapeutic agents, including proton-pump inhibitors and anthelmintics. Beyond medicine, they are integral to the production of specialized polymers, high-performance dyes, and materials for electronics.
The strategic placement of the nitro and amino groups dictates the final product's properties. Consequently, the synthetic route chosen to access these intermediates is of critical importance, directly impacting yield, purity, scalability, safety, and cost. This guide provides an in-depth, objective comparison of the two principal synthetic strategies for producing these vital compounds: the selective reduction of dinitroaromatics and multi-step pathways involving nucleophilic aromatic substitution (SNAr). We will use the synthesis of 4-nitro-1,2-phenylenediamine as a central case study to provide researchers with the field-proven insights needed to make informed decisions in their synthetic planning.
Comparative Analysis of Core Synthetic Strategies
The choice between a reduction-based approach and a substitution-based approach is fundamentally a decision between reaction convergency and regiochemical control. Each route presents a distinct set of advantages and challenges that must be weighed against the specific goals of the synthesis.
Route 1: Selective Reduction of Dinitroaromatics
This is the most established and direct method, typically starting from a readily available dinitroaniline precursor. The core challenge lies in selectively reducing one nitro group while leaving the other intact.
-
Mechanistic Principle & Rationale: The selective reduction hinges on the differential reactivity of the two nitro groups. In a molecule like 2,4-dinitroaniline, the nitro group at the 2-position (ortho to the existing amino group) is often more sterically hindered and electronically influenced by the adjacent amine. Classical methods like the Zinin reduction utilize sulfide or polysulfide reagents (e.g., ammonium sulfide), which are mild enough to allow for mono-reduction.[1] Catalytic hydrogenation offers a greener alternative, but catalyst choice and reaction conditions must be meticulously controlled to prevent over-reduction to the triamine. The use of Pd/C with a hydrogen donor like hydrazine hydrate is a common laboratory method that provides good selectivity.[2]
-
Advantages:
-
Atom Economy: This is often a single-step conversion from a commercial starting material to the final product.
-
Cost-Effectiveness: Dinitroaromatic precursors are typically inexpensive bulk chemicals.
-
-
Disadvantages:
-
Selectivity Issues: Achieving perfect mono-reduction can be difficult, often leading to mixtures of the desired product, unreacted starting material, and the over-reduced triamine, necessitating difficult purifications.[1]
-
Safety & Environmental Concerns: The classical Zinin reduction generates highly toxic and malodorous hydrogen sulfide gas.[1] Catalytic hydrogenation involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts like Raney Nickel.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy builds the molecule sequentially, typically starting from a di-halogenated nitrobenzene. It offers greater control over the final substitution pattern but requires more synthetic steps. For 4-nitro-1,2-phenylenediamine, a common pathway begins with 1,2-dichloro-4-nitrobenzene.
-
Mechanistic Principle & Rationale: The SNAr reaction relies on the powerful electron-withdrawing effect of the nitro group, which activates the aromatic ring for attack by nucleophiles. This activation is strongest at the positions ortho and para to the nitro group. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the nitro group, making it significantly more susceptible to nucleophilic attack than the chlorine at C2 (which is meta).[3] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This high regioselectivity allows for a controlled, stepwise introduction of amino groups. The first amination yields 2-chloro-4-nitroaniline, and a second, typically more forcing, SNAr reaction introduces the final amino group.
-
Advantages:
-
High Regiocontrol: The substitution pattern is precisely defined by the starting material, avoiding the isomeric mixtures common in reduction pathways.
-
Versatility: This route allows for the introduction of different amines in a stepwise fashion, enabling the synthesis of unsymmetrically substituted diamines.
-
-
Disadvantages:
-
Multiple Steps: The pathway is longer, involving at least two distinct substitution reactions, which can lower the overall yield.
-
Harsh Conditions: The second amination step to replace the less activated chlorine atom often requires high temperatures and pressures, which can be a scalability challenge.
-
Starting Material Cost: Substituted di-halonitrobenzenes can be more expensive than their dinitroaniline counterparts.
-
Data Presentation: Head-to-Head Comparison
To illustrate the practical trade-offs, the synthesis of 4-nitro-1,2-phenylenediamine is compared below.
| Parameter | Route 1: Selective Reduction | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2,4-Dinitroaniline | 1,2-Dichloro-4-nitrobenzene |
| Key Reagents | (a) (NH₄)₂S or H₂S--INVALID-LINK--1 Pd/C, Hydrazine Hydrate[2] | (1) NH₃/H₂O (or other amine source)(2) NH₃/H₂O, Cu catalyst |
| Typical Yield | (a) 52-58%--INVALID-LINK--1 ~72%[2] | Variable, multi-step overall yield is typically lower. |
| Reaction Steps | 1 | 2 or more |
| Key Advantage | High convergency, fewer steps. | Excellent regiochemical control. |
| Key Disadvantage | Potential for isomeric impurities. | Longer sequence, potentially harsh conditions. |
| Primary Safety Hazard | (a) Toxic H₂S gas(b) Flammable H₂ / Hydrazine | High pressure/temperature autoclaves. |
Experimental Protocols
The following protocols are provided as trusted, representative examples of each synthetic route.
Protocol 1: Selective Reduction of 2,4-Dinitroaniline (Zinin Reduction)
This procedure is adapted from a verified method published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[1]
dot
Caption: Workflow for Zinin reduction of 2,4-dinitroaniline.
Step-by-Step Methodology:
-
Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend 150 g (0.82 mole) of 2,4-dinitroaniline in 1.5 L of 95% ethanol. Add 150 mL of concentrated aqueous ammonia.
-
Reaction: Warm the stirred mixture to 45°C. Begin bubbling a rapid stream of hydrogen sulfide gas into the suspension. The reaction is exothermic; maintain the temperature between 45-55°C, using a cold water bath as needed.
-
Monitoring: Continue the addition of H₂S until all the yellow starting material has dissolved to form an intense, deep-red solution. This typically takes 30 to 60 minutes.
-
Crystallization: Once the reaction is complete, stopper the flask and allow it to stand in an icebox for 16-18 hours. The product will crystallize as small, well-defined red crystals.
-
Isolation: Collect the crystals by suction filtration and wash them with 150-250 mL of cold water.
-
Purification: The crude product is purified by dissolving it in a boiling mixture of 900 mL of water and 110 mL of concentrated hydrochloric acid. Filter the hot solution through activated carbon (Norit) if necessary. While the filtrate is still hot, cautiously neutralize it with concentrated ammonia to precipitate the purified product.
-
Final Product: Cool the mixture, filter the purified red crystals, wash thoroughly with water, and dry. The expected yield is 105–115 g (52–58%).
Protocol 2: Representative SNAr Synthesis of 4-Nitro-1,2-phenylenediamine
This protocol is a representative two-step procedure based on established SNAr principles for converting 1,2-dichloro-4-nitrobenzene to the target diamine.
dot
Caption: Two-step SNAr pathway to 4-nitro-1,2-phenylenediamine.
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-Chloro-4-nitroaniline
-
Setup: Charge a high-pressure autoclave with 1,2-dichloro-4-nitrobenzene (1.0 eq) and aqueous ammonia (e.g., 28-30%, ~10 eq).
-
Reaction: Seal the reactor and heat to 170-180°C with vigorous stirring. The pressure will increase significantly. Maintain this temperature for 6-8 hours.
-
Isolation: Cool the reactor to room temperature. Carefully vent any residual pressure. The solid product, 2-chloro-4-nitroaniline, can be isolated by filtration, washed with water to remove excess ammonia and salts, and dried.
-
-
Step 2: Synthesis of 4-Nitro-1,2-phenylenediamine
-
Setup: Charge a high-pressure autoclave with the 2-chloro-4-nitroaniline (1.0 eq) from the previous step, aqueous ammonia (~10 eq), and a catalytic amount of a copper salt (e.g., Cu₂O, ~0.05 eq).
-
Reaction: Seal the reactor and heat to 180-200°C with stirring. The copper catalyst is crucial for displacing the less reactive second chlorine atom. Maintain this temperature for 8-12 hours.
-
Work-up and Purification: Cool the reactor to room temperature. The product will be mixed with copper salts. Transfer the slurry and acidify with sulfuric or hydrochloric acid to dissolve the copper catalyst. Filter if necessary. Carefully neutralize the acidic filtrate with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude 4-nitro-1,2-phenylenediamine.
-
Final Product: The crude product can be collected by filtration, washed with water, and purified further by recrystallization from aqueous ethanol or by column chromatography.
-
Conclusion and Future Outlook
Both selective reduction and nucleophilic aromatic substitution are robust and viable strategies for the synthesis of substituted nitrobenzene diamines.
-
The selective reduction of dinitroaromatics is often the most direct and convergent route, making it highly attractive for large-scale industrial production where the cost of starting materials is paramount. However, it requires careful control to manage selectivity and significant engineering controls to mitigate the safety hazards of reagents like H₂S or H₂.
-
The nucleophilic aromatic substitution (SNAr) pathway offers superior regiochemical precision. This level of control is invaluable in research and drug development, where the unambiguous synthesis of a specific isomer is required and where the versatility to introduce diverse nucleophiles is a significant advantage. While traditionally hampered by multiple steps and harsh conditions, advances in catalysis may soon provide milder conditions for these transformations.
Looking forward, the field is moving towards greener and safer methodologies. The development of highly selective catalysts for partial nitro group reduction that operate under mild, low-pressure conditions is a key research area. Similarly, advances in palladium- or copper-catalyzed amination reactions could lower the energy barrier for SNAr processes, making this highly controlled route more scalable and economically competitive. The choice of synthesis will always be a balance of factors, but a thorough understanding of the underlying chemical principles of each route empowers researchers to select the optimal path for their specific application.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine
An In-depth Technical Guide
Introduction
5-Bromo-3-nitrobenzene-1,2-diamine is a substituted o-phenylenediamine, a structural motif of significant interest in medicinal chemistry and materials science. Its unique arrangement of substituents makes it a valuable building block for the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are scaffolds in numerous pharmacologically active agents. The classical synthesis of this molecule, while established, often involves hazardous reagents and harsh conditions.
This guide provides a comprehensive comparison of synthetic strategies for this compound, with a specific focus on alternative reagents that offer improvements in safety, yield, selectivity, and environmental sustainability. We will dissect the multi-step synthesis, evaluate modern alternatives for each critical transformation, and provide detailed experimental protocols grounded in authoritative literature. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions in their synthetic endeavors.
Overview of the Core Synthetic Strategy
The most logical and commonly employed synthetic route to this compound begins with a readily available starting material, such as aniline or a substituted aniline, and proceeds through a series of functional group interconversions and aromatic substitutions. The key challenge lies in achieving the desired substitution pattern through careful control of directing group effects. The overall transformation can be outlined as follows:
-
Amino Group Protection & Bromination : Introduction of a bromine atom, typically para to the amino group.
-
Dinitration : Introduction of two nitro groups, directed by the existing substituents.
-
Selective Reduction : Reduction of a single, specific nitro group to an amino group, yielding the final product.
The following workflow illustrates this general pathway.
Caption: General synthetic workflow from a key intermediate.
Part 1: Regioselective Bromination of Anilines
The synthesis of the key intermediate, 4-bromoaniline, often starts from aniline. Direct bromination of aniline is notoriously difficult to control, leading to polybromination due to the strong activating nature of the amino group. The standard approach involves protecting the amino group as an acetanilide to moderate its reactivity and ensure selective para-bromination. However, the use of elemental bromine (Br₂) poses significant handling risks. Here, we compare several modern alternatives.
Comparison of Brominating Agents
| Reagent/System | Typical Conditions | Avg. Yield (%) | Selectivity | Key Advantages & Causality |
| Br₂ / Acetic Acid | Room temperature | 80-90% | Good para-selectivity on acetanilide | Baseline: The acetyl group sterically hinders the ortho positions and moderates the activating effect of nitrogen's lone pair, favoring para substitution. |
| N-Bromosuccinimide (NBS) [1][2] | DMF or CCl₄, room temp. | 50-95% | High para-selectivity | Safety & Handling: NBS is a solid, crystalline reagent, making it significantly easier and safer to handle than volatile, corrosive liquid bromine.[1] |
| **Copper(II) Bromide (CuBr₂) **[1] | Acetonitrile, ambient temp. | 60-96% | Excellent para-selectivity | Mild Conditions: Avoids strong acids. CuBr₂ acts as both a bromine source and a Lewis acid catalyst, promoting efficient electrophilic substitution under mild conditions.[1] |
| NaBr / Na₂S₂O₈ / CuSO₄ [3] | CH₃CN/H₂O, 7-25 °C | ~97% | Excellent para-selectivity | High Efficiency: This copper-catalyzed oxidative system generates the electrophilic bromine species in situ from inexpensive NaBr, leading to very high yields and selectivity.[3] |
| HBr / H₂O₂ [4][5] | Acetic Acid, room temp. | High | Good | In-situ Generation: Hydrogen peroxide oxidizes HBr to generate Br₂ in situ, avoiding the storage and handling of liquid bromine. The reaction is clean and economical.[5] |
Featured Protocol: Copper-Catalyzed Oxidative Bromination of 2-Nitroaniline[3]
This protocol, demonstrated on a similar substrate, showcases a highly efficient and selective modern alternative to traditional methods. It can be adapted for the bromination of acetanilide.
-
Preparation: To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of acetonitrile (CH₃CN) and water, add the aniline substrate (1.0 equivalent). Stir the mixture at 25 °C for 15 minutes.
-
Reagent Addition: Cool the mixture to 7 °C. Add sodium bromide (NaBr, 1.8 equivalents) and sodium persulfate (Na₂S₂O₈, 1.4 equivalents) simultaneously in three portions over 15 minutes.
-
Reaction: Stir the reaction mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours. Monitor reaction completion by TLC.
-
Workup: Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Part 2: Dinitration of 4-Bromoaniline
The second step involves the dinitration of 4-bromoaniline to form 4-bromo-2,6-dinitroaniline. The traditional method employs a mixture of concentrated nitric and sulfuric acids ("mixed acid"). This process is notoriously hazardous, generating highly corrosive conditions and significant acidic waste.[6][7]
Comparison of Nitrating Agents
| Reagent/System | Typical Conditions | Environmental/Safety Profile | Mechanistic Insight & Rationale |
| Conc. HNO₃ / H₂SO₄ [8][9] | 0 °C to room temp. | Poor: Highly corrosive, generates NOx fumes and large volumes of acid waste.[7][10] | Classic Method: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[9][11] |
| Clay-Supported Nitrates (e.g., Claycop) [10] | Chlorinated solvent, reflux | Improved: Solid reagents are easier to handle; workup involves simple filtration. | Heterogeneous Catalysis: Acidic montmorillonite clay acts as a solid acid catalyst, generating the nitronium ion from cupric nitrate on its surface, allowing for milder reaction conditions.[10] |
| Bismuth Nitrate (Bi(NO₃)₃) on Silica/Clay [10][12] | Mild, often solvent-free or with minimal solvent | Good: Low-cost, low-toxicity metal salt. Avoids strong corrosive acids.[12] | Mild Lewis Acidity: Bismuth nitrate is an effective nitrating agent that does not require a strong Brønsted acid co-catalyst, proceeding under more environmentally benign conditions.[10] |
| Aqueous Nitric Acid with Sonication [7] | Dilute aq. HNO₃, ultrasound | Good: Avoids the use of sulfuric acid, reducing waste and hazards. | Alternative Activation: Ultrasonic irradiation provides the necessary activation energy for the reaction, enabling nitration to proceed without a strong dehydrating co-acid.[7] |
Featured Protocol: Eco-Friendly Nitration Using Supported Reagents[10]
This generalized protocol illustrates the principles of using solid-supported reagents for a greener nitration process.
-
Reagent Preparation: Prepare the supported nitrating agent, for example, by impregnating montmorillonite clay with a solution of bismuth nitrate and drying it thoroughly.
-
Reaction Setup: In a round-bottom flask, add the 4-bromoaniline substrate and the solid-supported nitrating agent. A high-boiling, non-polar solvent can be used if necessary, or the reaction can be run under solvent-free conditions.
-
Reaction: Heat the mixture with stirring. Microwave irradiation can be used as an alternative energy source to accelerate the reaction.[10] Monitor the progress by TLC.
-
Workup: After completion, cool the reaction mixture and filter to remove the solid support.
-
Isolation: Wash the solid support with a small amount of an appropriate solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Part 3: Selective Reduction of 4-Bromo-2,6-dinitroaniline
This final step is the most delicate transformation. The goal is to reduce only one of the two nitro groups—specifically, the one at the 2-position—to an amine, without reducing the second nitro group or cleaving the carbon-bromine bond (hydrodebromination). The choice of reducing agent is therefore critical for achieving the desired chemoselectivity.
The classical method for this transformation is the Zinin reduction, which uses sulfide salts to selectively reduce one nitro group in a polynitrated aromatic compound.[13] The selectivity is often achieved because the presence of the existing amino group and steric hindrance around the ortho nitro group makes one nitro group more susceptible to reduction than the other.[14]
Comparison of Reducing Agents
| Reagent/System | Selectivity Profile | Functional Group Tolerance | Rationale for Selection |
| Ammonium Sulfide ((NH₄)₂S) [15] | Excellent: The classic Zinin reagent for selective reduction of one nitro group in dinitroanilines. | Good tolerance for halogens. | Proven Efficacy: This reagent is documented to successfully synthesize the target molecule with a 51% yield, demonstrating its utility despite moderate yield.[15] |
| Sodium Sulfide (Na₂S) [16] | Good to Excellent: Similar to (NH₄)₂S, often used for selective reductions. | Generally does not reduce aliphatic nitro groups or affect halogens.[16][17] | A common and effective alternative to ammonium sulfide for Zinin-type reductions. |
| Tin(II) Chloride (SnCl₂) [16][17] | Good: A mild reducing agent capable of selective reductions, but conditions must be carefully controlled. | Tolerates a wide range of functional groups, including halogens. | Mild Conditions: SnCl₂ provides a less harsh alternative to stronger metal/acid systems and can often be tuned for selectivity.[17] |
| Catalytic Transfer Hydrogenation (V₂O₅/TiO₂ + N₂H₄) [18] | Excellent: Modern heterogeneous catalyst showing high chemoselectivity for nitro groups. | Excellent: Tolerates alkenes, alkynes, and halogens without reduction.[18] | Sustainable & Recyclable: This system avoids stoichiometric metal reductants and the catalyst can be recovered and reused, aligning with green chemistry principles.[18] |
| Catalytic Hydrogenation (H₂ / Raney Ni) [16] | Variable: Risk of over-reduction and potential for dehalogenation, though Raney Ni is preferred over Pd/C to preserve halogens.[16] | Lower functional group tolerance compared to other methods. | A powerful reduction method, but its lack of selectivity for this specific transformation makes it a less ideal choice. |
Featured Protocol: Synthesis of this compound via Zinin Reduction[15]
This protocol is the literature-reported method for synthesizing the final target compound.
-
Reaction Setup: In a suitable flask, suspend 4-bromo-2,6-dinitroaniline (1.0 equivalent) in ethanol.
-
Reagent Addition: Add ammonium sulfide solution (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 1 hour. Monitor the reaction via TLC. Note: The original procedure noted incomplete reaction and required the addition of a second equivalent of ammonium sulfide.
-
Second Addition (if required): If the starting material is not fully consumed, add another equivalent of ammonium sulfide and continue stirring at 90 °C for another hour.
-
Isolation: Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using a petroleum ether/dichloromethane eluent) to afford this compound as a red solid (reported yield: 51%).[15]
Decision-Making Workflow for Reagent Selection
For researchers, choosing the right reagent depends on balancing factors like yield, safety, cost, and sustainability goals. The following diagram provides a logical workflow for this decision process.
Caption: A decision-making guide for selecting alternative reagents.
Conclusion and Recommendations
The synthesis of this compound is a prime example of a classic multi-step synthesis that can be significantly improved through the adoption of modern chemical reagents and methodologies.
-
For bromination , copper-catalyzed oxidative methods using NaBr offer superior yields and safety compared to liquid bromine, while NBS remains an excellent choice for ease of handling.
-
For dinitration , moving away from hazardous mixed acid to solid-supported reagents like bismuth nitrate on clay not only enhances safety but also simplifies reaction workup and reduces environmental impact.
-
For the critical selective reduction step, while the traditional Zinin reduction is effective, emerging heterogeneous catalytic systems such as V₂O₅/TiO₂ with hydrazine offer a highly selective, sustainable, and potentially higher-yielding alternative that is tolerant of the sensitive halogen substituent.
By carefully considering these alternatives, researchers can design synthetic routes that are not only more efficient and higher-yielding but also safer and more aligned with the principles of green chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. aclanthology.org [aclanthology.org]
- 10. sibran.ru [sibran.ru]
- 11. savitapall.com [savitapall.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
The Strategic Importance of the 5-Bromo-3-nitrobenzene-1,2-diamine Scaffold
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-3-nitrobenzene-1,2-diamine Derivatives
In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. This compound is one such scaffold, a precursor poised with significant potential for the synthesis of a diverse array of biologically active heterocyclic compounds. The presence of both a bromine atom and a nitro group on the benzene ring provides a unique electronic and steric profile, which can be exploited to fine-tune the pharmacological properties of its derivatives. This guide offers a comprehensive comparison of the potential biological activities of these derivatives, supported by experimental data from analogous compounds, and provides detailed protocols for their synthesis and evaluation.
The 1,2-diamine functionality is a classic gateway to the synthesis of important heterocyclic systems such as benzimidazoles and quinoxalines. The bromo and nitro substituents are critical modulators of biological activity. The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets and is a common feature in many antimicrobial and anticancer agents.[1] The bromine atom, a halogen, can increase lipophilicity, thereby improving membrane permeability, and can also participate in halogen bonding, a significant interaction in ligand-receptor binding.
Synthetic Pathways to Key Heterocyclic Derivatives
The primary utility of this compound in medicinal chemistry is its role as a precursor to bicyclic and tricyclic heterocyclic systems. Below are the outlined synthetic pathways for two major classes of derivatives: benzimidazoles and quinoxalines.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in drug discovery, known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The synthesis of 6-bromo-4-nitrobenzimidazoles from this compound can be achieved through condensation with various aldehydes or carboxylic acids.
Caption: Synthetic workflow for benzimidazole derivatives.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocyles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2] The synthesis of 6-bromo-8-nitroquinoxaline derivatives involves the condensation of this compound with a 1,2-dicarbonyl compound.
Caption: Synthetic workflow for quinoxaline derivatives.
Comparative Biological Activities
While direct comparative studies on a series of derivatives from this compound are not extensively available in peer-reviewed literature, patent filings and studies on analogous bromo-nitro substituted heterocycles provide strong evidence for their potential biological activities.
Enzyme Inhibition: A Promising Avenue for Anticancer Therapeutics
Patent literature reveals that benzimidazole derivatives synthesized from this compound have been investigated as inhibitors of key enzymes in cancer signaling pathways, such as PI3 kinases and bromodomains.
-
PI3 Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactive in human cancers, making it a prime target for anticancer drug development.[3][4] Benzimidazole derivatives have been identified as potent and selective inhibitors of PI3Kδ.[5]
-
Bromodomain Inhibition: Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that regulate the transcription of key oncogenes. Inhibitors of these proteins have emerged as a promising therapeutic strategy for cancer.[6] Simple substituted benzimidazoles have been shown to be potent inhibitors of BET bromodomains.[7]
Caption: Simplified PI3K signaling pathway and the inhibitory action of benzimidazole derivatives.
Table 1: Anticancer Activity of Analogous Bromo-Nitro Substituted Heterocycles
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Quinolines | 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 µM | [8] |
| HT29 (human colon) | 26.2 µM | [8] | ||
| HeLa (human cervical) | 24.1 µM | [8] | ||
| Benzimidazoles | 5-Methoxy-6-substituted-1H-benzimidazole derivative (4w) | A549 (human lung) | 1.55 µM | [4] |
| Quinoxalines | 2-substituted-quinoxaline analog (3b) | MCF-7 (human breast) | 1.85 µM | [9] |
This table presents data for compounds that are structurally related to derivatives of this compound to illustrate the potential for anticancer activity.
Antimicrobial Activity
The benzimidazole scaffold is well-established in antimicrobial drug discovery. The presence of halogen and nitro groups can significantly enhance the antimicrobial potency.[10][11][12]
Table 2: Antimicrobial Activity of Analogous Bromo-Nitro Substituted Benzimidazoles
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [11][13] |
| 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole | E. coli AB1157 (biofilm) | Inhibition at 15-60 | [13] |
| 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole | Stenotrophomonas malthophilia | Not specified (remarkable activity) | [12] |
This table provides a comparative overview of the antimicrobial potential of bromo-nitro substituted benzimidazoles, suggesting a promising avenue for derivatives of this compound.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
Protocol 1: Synthesis of a 6-Bromo-4-nitro-1H-benzimidazole Derivative
This protocol describes a representative synthesis of a benzimidazole derivative via condensation with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of ethanol.
-
Add 1.1 mmol of the substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3K)
This protocol outlines a general procedure for assessing the enzyme inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized benzimidazole derivative
-
Recombinant human PI3K enzyme
-
ATP, PIP2 (substrate)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the PI3K enzyme, and the serially diluted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized derivative
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility to key heterocyclic systems like benzimidazoles and quinoxalines, combined with the modulating effects of the bromo and nitro substituents, provides a fertile ground for medicinal chemistry exploration. The evidence from analogous compounds strongly suggests that derivatives of this scaffold are likely to possess potent enzyme inhibitory and antimicrobial activities. The detailed protocols provided herein offer a clear path for the synthesis and evaluation of these promising compounds, paving the way for the discovery of new drug candidates with improved efficacy and selectivity. Further investigation into the structure-activity relationships of a focused library of these derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and highly selective benzimidazole inhibitors of PI3-kinase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 12. Synthesis, antiprotozoal and antibacterial activity of nitro- and halogeno-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Medicinal Chemist's Guide to the Structure-Activity Relationship of 5-Bromo-3-nitrobenzene-1,2-diamine Analogs: A Comparative Framework
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of molecular refinement. The 5-Bromo-3-nitrobenzene-1,2-diamine core represents a versatile starting point, offering multiple vectors for chemical modification to optimize biological activity and drug-like properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs of this scaffold, grounded in established medicinal chemistry principles. We will dissect the scaffold's components, propose strategies for diversification, and critically evaluate alternatives to its more problematic functionalities.
The this compound Scaffold: A Triad of Modifiable Moieties
The therapeutic potential of any analog series is dictated by the interplay of its constituent parts. The this compound scaffold is a compelling case study, featuring three distinct regions for chemical exploration: the ortho-diamine, the bromo substituent, and the nitro group. Each of these can be systematically modified to probe the chemical space and build a comprehensive SAR.
The ortho-Diamine: A Gateway to Privileged Structures
The 1,2-diamine functionality is a well-established pharmacophore, particularly prevalent in kinase inhibitors. This moiety can serve as a versatile handle for constructing a variety of heterocyclic systems, most notably benzimidazoles, through condensation with aldehydes or carboxylic acids.[1][2] The resulting heterocycles can then be further functionalized, allowing for extensive exploration of the surrounding chemical space to enhance target engagement and selectivity.
The Bromo Substituent: More Than Just a Halogen
The bromine atom at the 5-position significantly influences the scaffold's electronic and pharmacokinetic properties. As a halogen, it is electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.[3][4] Furthermore, the introduction of a bromine atom can favorably impact a molecule's metabolic profile and duration of action.[5] SAR exploration at this position could involve substitution with other halogens (F, Cl) to modulate electronegativity and size, or with small alkyl groups to probe steric tolerance.
The Nitro Group: A Double-Edged Sword
The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's interaction with its biological target.[6][7] However, its presence is often a red flag in drug development due to its association with mutagenicity and genotoxicity.[8][9] The nitro group can be metabolically reduced to reactive intermediates, leading to toxicity.[7][10] Therefore, a critical aspect of the SAR study of this scaffold is the exploration of bioisosteric replacements for the nitro group.
A Comparative Analysis of Nitro Group Bioisosteres
Bioisosteric replacement is a key strategy in medicinal chemistry to mitigate the liabilities of a functional group while retaining or improving its desirable properties. The following table compares the nitro group to several common bioisosteres.
| Functional Group | Hammett Constant (σp) | Lipophilicity (clogP) | H-Bond Acceptor | Potential Liabilities |
| -NO₂ | ~0.78 | ~-0.28 | Yes | Metabolic reduction, toxicity, mutagenicity[7][8] |
| -CN | ~0.66 | ~-0.57 | Yes | Potential for metabolic release of cyanide |
| -SO₂CH₃ | ~0.72 | ~-1.31 | Yes | Can increase solubility, may alter binding geometry |
| -CF₃ | ~0.54 | ~0.88 | No | Increases lipophilicity, can block metabolism |
| -SF₅ | ~0.68 | ~1.23 | No | Highly lipophilic, sterically demanding |
As the table illustrates, each bioisostere presents a unique profile of electronic, steric, and physicochemical properties. The choice of replacement will depend on the specific goals of the optimization program, such as enhancing potency, improving metabolic stability, or increasing cell permeability.
Proposed SAR Exploration and Data Representation
A systematic exploration of the this compound scaffold would involve the synthesis and evaluation of a library of analogs. The following table outlines a hypothetical SAR study targeting a generic protein kinase.
| R¹ (Diamine) | R² (Position 5) | R³ (Position 3) | Predicted Kinase Inhibition (IC₅₀) | Rationale |
| -NH₂ | -Br | -NO₂ | Baseline | Parent scaffold |
| Benzimidazole | -Br | -NO₂ | ++ | Heterocycle occupies hydrophobic pocket |
| N-methyl benzimidazole | -Br | -NO₂ | + | Steric clash with gatekeeper residue |
| Benzimidazole | -Cl | -NO₂ | ++ | Similar activity to bromo analog |
| Benzimidazole | -H | -NO₂ | - | Loss of halogen bond interaction |
| Benzimidazole | -Br | -CN | ++ | Cyano group mimics electronics of nitro |
| Benzimidazole | -Br | -SO₂CH₃ | +++ | Sulfonyl group forms additional H-bond |
| Benzimidazole | -Br | -CF₃ | + | Loss of H-bond acceptor, increased lipophilicity |
This is a hypothetical table for illustrative purposes. Actual results would be determined experimentally.
Experimental Protocols
Synthesis of this compound
A common route to o-phenylenediamines is the reduction of the corresponding o-nitroaniline.[11]
Step 1: Synthesis of 4-Bromo-2,6-dinitroaniline (This starting material is often commercially available. If not, it can be synthesized by nitration of 4-bromoaniline.)
Step 2: Selective Reduction to this compound
-
To a stirred solution of 4-Bromo-2,6-dinitroaniline (1 eq.) in ethanol, add a solution of sodium sulfide (Na₂S·9H₂O, 2-3 eq.) in water portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
General Protocol for Benzimidazole Formation
-
In a round-bottom flask, dissolve this compound (1 eq.) and a substituted aldehyde (1.1 eq.) in ethanol.
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired benzimidazole analog.[12]
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.[13][14]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of kinase buffer containing the peptide substrate to each well.
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells).
-
Add 5 µL of the kinase solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation using a commercially available fluorescence-based ADP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizing the SAR Strategy and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scielo.br [scielo.br]
- 8. Nitro compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. svedbergopen.com [svedbergopen.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bromonitrobenzene Intermediates: Traditional vs. Modern Methodologies
For the discerning researcher, scientist, and drug development professional, the synthesis of key intermediates such as bromonitrobenzenes is a critical juncture in the path to discovery. These versatile building blocks are integral to the creation of a wide array of pharmaceuticals and agrochemicals. The choice of synthetic methodology not only dictates the efficiency and yield of the final product but also carries significant implications for safety, cost, and environmental impact. This guide provides an in-depth, objective comparison of traditional and modern approaches to the synthesis of bromonitrobenzene intermediates, grounded in experimental data and field-proven insights.
The Strategic Importance of Bromonitrobenzenes
Bromonitrobenzenes are a class of aromatic compounds featuring both a bromine atom and a nitro group attached to a benzene ring. The interplay of these two functional groups—the electron-withdrawing nature of the nitro group and the halogen's ability to participate in cross-coupling reactions—makes them highly valuable synthons. The specific isomer (ortho, meta, or para) is crucial for the final molecular architecture of the target compound.
Traditional Methodologies: The Established Workhorses
For decades, the synthesis of bromonitrobenzenes has been dominated by two primary electrophilic aromatic substitution strategies: the direct bromination of nitrobenzene and the nitration of bromobenzene. These methods, while effective, are often characterized by harsh reaction conditions and safety concerns.
Route 1: Electrophilic Bromination of Nitrobenzene
The direct bromination of nitrobenzene is a widely employed method, particularly for the synthesis of m-bromonitrobenzene. The strongly deactivating and meta-directing nitro group guides the incoming electrophile to the meta position.[1][2] However, this deactivation necessitates forcing conditions to achieve a reasonable reaction rate.
Causality Behind Experimental Choices: The use of a Lewis acid catalyst, typically iron powder which generates ferric bromide (FeBr₃) in situ with bromine, is essential.[3] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can overcome the high activation energy barrier of the deactivated nitrobenzene ring.[4] High temperatures are also required to drive the reaction to completion.[5]
Experimental Protocol: Traditional Bromination of Nitrobenzene
Objective: To synthesize m-bromonitrobenzene via electrophilic aromatic substitution.
Materials:
-
Nitrobenzene (dried)
-
Bromine (dried)
-
Iron powder ("ferrum reductum")
-
Saturated sodium bisulfite solution
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol or Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Apparatus for steam distillation
Procedure:
-
In a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 270 g (2.2 moles) of freshly distilled dry nitrobenzene.[5]
-
Heat the flask in an oil bath to a temperature of 135–145°C.[3]
-
Add 8 g of iron powder to the stirred nitrobenzene.[3]
-
From the dropping funnel, add 180 cc (562 g, 3.5 moles) of dry bromine in three portions of 60 cc each. The addition should be controlled to prevent bromine vapors from escaping through the condenser, with each addition taking approximately one hour.[5]
-
After each addition of bromine, continue stirring and heating for another hour. Add 8 g of iron powder before the second and third bromine additions. A final 2 g of iron powder is added after the last portion of bromine, and heating is continued for one more hour.[5]
-
Allow the reaction mixture to cool slightly and pour it into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution to neutralize any unreacted bromine.[5]
-
Perform steam distillation to separate the crude product from the reaction mixture. Collect the distillate until no more oily product is observed.[5]
-
Filter the yellow crystalline solid and press it well to remove water. The crude product can be purified by recrystallization from ethanol or by distillation under reduced pressure.[5]
Route 2: Nitration of Bromobenzene
An alternative traditional approach is the nitration of bromobenzene. In this case, the bromo substituent is an ortho-, para-director, leading to a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[6] While the bromine atom is deactivating, it is less so than the nitro group, allowing for somewhat milder reaction conditions compared to the bromination of nitrobenzene.
Causality Behind Experimental Choices: A nitrating mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺).[6] The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.[6]
Experimental Protocol: Traditional Nitration of Bromobenzene
Objective: To synthesize a mixture of o- and p-bromonitrobenzene.
Materials:
-
Bromobenzene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Ethanol (95%) for recrystallization
Equipment:
-
Erlenmeyer flask
-
Ice-water bath
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
In a 50-mL Erlenmeyer flask, carefully mix 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Cool the mixture to room temperature in an ice-water bath.[6]
-
Slowly add 3.0 mL of bromobenzene in 0.5 mL portions over a 5-minute period, ensuring the temperature is kept under control.[6]
-
After the addition is complete, swirl the flask for another 15 minutes in a warm water bath (50-60°C).[6]
-
Pour the reaction mixture over crushed ice in a beaker and stir until the ice has melted.[6]
-
Isolate the solid product by vacuum filtration and wash with cold water.[6]
-
The crude product, a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, can be purified by recrystallization from ethanol. This will primarily yield the less soluble para isomer.[6]
Modern Methodologies: A Paradigm Shift in Synthesis
In response to the drawbacks of traditional methods, modern synthetic chemistry has ushered in a new era of safer, more efficient, and environmentally conscious approaches. These include the use of alternative brominating agents, catalytic systems, and innovative process technologies like flow chemistry.
Alternative Brominating Agents: Milder and More Selective
The hazards associated with molecular bromine have driven the adoption of solid, easier-to-handle brominating agents such as N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), and 5,5-dimethyl-1,3-dibromohydantoin (DBDMH).[1][7][8] These reagents, when activated by a strong acid, can effectively brominate deactivated aromatic rings under milder conditions.[1]
Causality Behind Experimental Choices: The strong acid protonates the alternative brominating agent, enhancing the electrophilicity of the bromine atom and facilitating the attack on the electron-poor nitrobenzene ring.[1] This approach avoids the use of highly volatile and corrosive liquid bromine, significantly improving laboratory safety.
Experimental Protocol: Bromination of Nitrobenzene using N-Bromosuccinimide (NBS)
Objective: To synthesize m-bromonitrobenzene using a safer brominating agent.
Materials:
-
Nitrobenzene
-
N-Bromosuccinimide (NBS)
-
50% (v/v) Sulfuric Acid
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of nitrobenzene (1.0 mmol) in 50% sulfuric acid, add N-Bromosuccinimide (NBS) (1.0 mmol).[1]
-
Heat the reaction mixture to 85-90°C with stirring for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Extract the product with dichloromethane (3 x 20 mL).[1]
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.[1]
Catalytic Systems: Precision and Efficiency
Modern catalysis offers highly selective and efficient routes to bromonitrobenzene isomers. For instance, ruthenium-catalyzed meta-selective C-H bromination provides a direct method to functionalize the meta position of certain aromatic compounds, offering an alternative to relying on the directing effect of a pre-existing nitro group.[9] While not directly demonstrated for nitrobenzene itself in the provided source, this approach highlights the potential of transition-metal catalysis to achieve regioselectivities that are challenging with traditional methods.
Flow Chemistry: Enhancing Safety and Control
Flow chemistry, or continuous flow processing, has emerged as a powerful tool for improving the safety and efficiency of hazardous reactions.[10] By performing reactions in a continuous stream through a microreactor, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. This is particularly advantageous for nitration and bromination reactions, which are often highly exothermic and can pose significant risks in large-scale batch reactors.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the quantitative data for various methods of synthesizing bromonitrobenzene, providing a clear comparison of their performance.
| Methodology | Starting Material | Brominating Agent/Reagent | Reaction Conditions | Reaction Time | Yield (%) | Primary Product(s) | Reference(s) |
| Traditional | Nitrobenzene | Br₂ / Fe catalyst | 135–145°C | Several hours | 60–75 | m-bromonitrobenzene | [5] |
| Traditional | Bromobenzene | Conc. HNO₃ / Conc. H₂SO₄ | < 60°C | ~15 min + heating | Not specified, mixture | o- and p-bromonitrobenzene | [6] |
| Modern | Nitrobenzene | Dibromoisocyanuric Acid (DBI) | conc. H₂SO₄, 20°C | 5 minutes | 88 | m-bromonitrobenzene | [1] |
| Modern | Nitrobenzene | N-Bromosuccinimide (NBS) | 50% H₂SO₄, 85°-90°C | 3 hours | 70 | m-bromonitrobenzene | [1] |
| Modern | Nitrobenzene | 5,5-dimethyl 1,3-dibromohydantoin | conc. H₂SO₄, < 40°C | Not specified | High | m-bromonitrobenzene | [7] |
| Modern (Alternative Route) | o-nitroaniline | Diazotization then Sandmeyer reaction | Low temperature | Not specified | High | o-bromonitrobenzene | [11] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic routes, the following diagrams have been generated.
Caption: Synthetic pathway for the direct bromination of nitrobenzene.
Caption: Synthetic pathway for the nitration of bromobenzene.
Caption: Modern synthetic pathway using alternative brominating agents.
Conclusion and Future Outlook
The synthesis of bromonitrobenzene intermediates has evolved significantly from its traditional roots. While classical methods involving direct bromination of nitrobenzene and nitration of bromobenzene remain viable, they are increasingly being supplanted by modern approaches that prioritize safety, efficiency, and sustainability. The use of alternative brominating agents like NBS and DBI offers tangible benefits in terms of handling and reaction conditions.
Looking ahead, the integration of catalytic systems and flow chemistry holds the greatest promise for the future of bromonitrobenzene synthesis. These technologies not only address the inherent safety concerns of traditional methods but also offer pathways to improved selectivity and scalability. For the modern researcher and drug development professional, a thorough understanding of both traditional and modern methodologies is essential for making informed decisions that balance scientific objectives with practical and ethical considerations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 8. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 9. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104086433A - O-bromonitrobenzene synthesis production process - Google Patents [patents.google.com]
A Comparative Performance Assessment of 5-Bromo-3-nitrobenzene-1,2-diamine in Synthetic Transformations
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the choice of starting materials is paramount to the success of a synthetic route. Substituted o-phenylenediamines are foundational building blocks for a vast array of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and functional materials. This guide provides a detailed technical assessment of 5-Bromo-3-nitrobenzene-1,2-diamine , a doubly activated precursor, and evaluates its performance in key synthetic transformations, particularly in the synthesis of quinoxalines and phenazines. Through a comparative lens, we will explore its reactivity profile against other commonly employed substituted o-phenylenediamines, supported by available experimental data and mechanistic insights.
The Influence of Substitution on Reactivity: An Overview
The synthetic utility of o-phenylenediamines in cyclocondensation reactions is primarily dictated by the nucleophilicity of the two adjacent amino groups. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating this reactivity. Electron-donating groups (EDGs) enhance the electron density of the ring, thereby increasing the nucleophilicity of the amino moieties and generally accelerating the rate of reaction.[1] Conversely, electron-withdrawing groups (EWGs), such as the nitro (–NO₂) and bromo (–Br) groups present in this compound, decrease the electron density of the aromatic ring.[1] This reduction in electron density diminishes the nucleophilicity of the amino groups, which can lead to a slower initial condensation step.[1] Despite this deactivating effect, these substrates are highly valuable for introducing specific functionalities into the final heterocyclic product, and high-yielding syntheses are often achievable by optimizing reaction conditions.[1]
Quinoxaline Synthesis: A Comparative Analysis
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction for the synthesis of quinoxalines, a class of compounds with a broad spectrum of biological activities.[2] To assess the performance of this compound, we will compare its reactivity with other substituted o-phenylenediamines in the synthesis of 2,3-diphenylquinoxaline derivatives from benzil.
Causality Behind Experimental Choices
The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate proton transfer during the condensation and subsequent dehydration steps.[3] The choice of catalyst, if any, is often aimed at accelerating the reaction, especially when using deactivated diamines. Mildly acidic conditions can protonate the carbonyl group of the dicarbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack by the less nucleophilic amino groups of the deactivated diamine.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-nitrobenzene-1,2-diamine
This guide provides essential safety and logistical information for the proper handling and disposal of 5-Bromo-3-nitrobenzene-1,2-diamine (CAS No. 84752-20-5). As a halogenated nitroaromatic compound, this chemical presents specific hazards that necessitate a rigorous and compliant disposal protocol. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Profile and Chemical Characteristics
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. This compound belongs to a class of chemicals—halogenated nitroaromatics—known for their potential toxicity and environmental persistence.[1] The presence of bromine, a halogen, and a nitro group on the benzene ring dictates its classification as a hazardous substance requiring specialized disposal.
-
Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Organ Toxicity: May cause respiratory system irritation.[2][3]
Under combustion, it is expected to produce hazardous decomposition products, including toxic nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas.[2][3]
Table 1: Hazard Summary based on Structurally Similar Compounds
| Hazard Classification | Category | GHS Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data extrapolated from the SDS for 5-Bromo-3-methylbenzene-1,2-diamine[2] and 2-Bromonitrobenzene-d4[3].
Pre-Disposal Safety Protocol
Before initiating any disposal-related activities, a robust safety framework must be in place. This includes the mandatory use of Personal Protective Equipment (PPE) and establishing clear procedures for spill management.
Required Personal Protective Equipment (PPE)
Handling this compound requires comprehensive protection to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[1]
-
Eye and Face Protection: Use chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection: A flame-resistant lab coat or impervious clothing is necessary to prevent skin exposure.[2][3]
-
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to avoid dust and aerosol formation.[3][4] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[2]
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For dry spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert absorbent material.
-
Collect: Pick up and place the spilled material and any contaminated absorbents into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization. As a brominated organic compound, this compound must be classified and segregated as halogenated organic waste .[5] Co-mingling this waste with non-halogenated streams is a common and serious compliance violation, as it complicates and increases the cost of disposal.
The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedure
Adherence to a standardized disposal protocol is mandatory. This procedure ensures that the waste is handled safely from the point of generation to its final collection by EHS personnel.
-
Identify and Segregate: At the point of generation, identify the waste as this compound. It must be collected separately as halogenated organic waste. Do not mix with non-halogenated solvents or aqueous waste.[5][6]
-
Select the Correct Waste Container: Use a designated waste container that is in good condition, compatible with the chemical, and has a tightly sealing cap. The container must be clearly labeled "Halogenated Organic Waste".[6][7]
-
Label the Container: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Avoid using abbreviations or chemical formulas. Maintain a list of all components if other halogenated wastes are added to the same container.
-
Transfer the Waste: Carefully transfer the chemical waste into the designated container, minimizing the risk of spills or splashes. If transferring a solid, avoid creating dust. Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
-
Secure and Store: After adding waste, securely close the container.[6] Store the container in a well-ventilated, designated satellite accumulation area, such as a safety cabinet or fume hood, away from incompatible materials like strong oxidizing agents and strong acids.[2]
-
Arrange for Disposal: Once the container is full or the project is complete, contact your institution's EHS department to arrange for a scheduled pickup. Do not dispose of this chemical down the drain under any circumstances.[3][8]
Regulatory Compliance
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] As a generator of hazardous waste, your laboratory is responsible for ensuring that this waste is managed from "cradle to grave" in a compliant manner. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5] This method is effective for destroying these persistent organic molecules.[10]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1]
Always have the Safety Data Sheet (SDS) for a similar compound available when seeking medical advice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. chemos.de [chemos.de]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ethz.ch [ethz.ch]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
